zinc;ethenylbenzene
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
62924-47-4 |
|---|---|
Molecular Formula |
C16H14Zn |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
zinc;ethenylbenzene |
InChI |
InChI=1S/2C8H7.Zn/c2*1-2-8-6-4-3-5-7-8;/h2*2-6H,1H2;/q2*-1;+2 |
InChI Key |
CLRHRSJSARYIFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=[C-]1.C=CC1=CC=CC=[C-]1.[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Properties and Reactivity of Vinylbenzylzinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylbenzylzinc chloride is a valuable organozinc reagent, prized for its utility in carbon-carbon bond formation, particularly in the synthesis of complex organic molecules. As a reactive intermediate, it is typically prepared in situ and used immediately in subsequent reactions. This guide provides a comprehensive overview of its inferred properties, detailed experimental protocols for its generation and use, and a summary of its reactivity, drawing upon data from closely related benzylic zinc reagents. The information presented is intended to be a practical resource for researchers in organic synthesis and drug development.
Core Properties of Vinylbenzylzinc Chloride
Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₉H₉ClZn |
| Appearance | Likely a solution in an organic solvent (e.g., THF), ranging from colorless to pale yellow. |
| Stability | Sensitive to air and moisture. It is recommended to handle under an inert atmosphere (e.g., nitrogen or argon). Solutions are generally stable for several hours to days at low temperatures. |
| Solubility | Soluble in ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether. |
| Reactivity | Moderately reactive nucleophile. Less reactive than corresponding Grignard or organolithium reagents, which allows for greater functional group tolerance.[1] |
Spectroscopic Data
No specific spectroscopic data for vinylbenzylzinc chloride has been found in the literature, as it is typically generated and consumed in the same reaction vessel. Characterization is usually performed on the final product of the reaction in which it is an intermediate.
Experimental Protocols
The primary application of vinylbenzylzinc chloride is in Negishi cross-coupling reactions, where it serves as the organometallic nucleophile. The following protocols are representative of the methods used for its in situ preparation and subsequent reaction.
Protocol 1: In Situ Preparation of Vinylbenzylzinc Chloride
This protocol describes the preparation of a vinylbenzylzinc chloride solution from 4-vinylbenzyl chloride and activated zinc dust.
Materials:
-
4-Vinylbenzyl chloride
-
Zinc dust (<10 micron, >98%)
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with zinc dust (1.5 to 2.0 equivalents) and anhydrous lithium chloride (1.5 to 2.0 equivalents).
-
Anhydrous THF is added to the flask, and the suspension is stirred.
-
4-Vinylbenzyl chloride (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at 25 °C for 2-4 hours. The progress of the insertion reaction can be monitored by gas chromatography (GC) analysis of quenched aliquots.
-
The resulting solution of vinylbenzylzinc chloride is then used directly in the subsequent cross-coupling reaction.
Diagram of the Synthesis Workflow
References
Navigating the Stability of Ethenylbenzene Organozinc Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenylbenzene organozinc reagents, also known as styryl or vinylphenyl organozinc reagents, are valuable intermediates in organic synthesis, enabling the formation of carbon-carbon bonds in a variety of chemical transformations, including Negishi cross-coupling reactions. Their utility, however, is intrinsically linked to their stability under various experimental conditions. This technical guide provides an in-depth analysis of the factors influencing the stability of these reagents, offering insights into their preparation, handling, and the mitigation of decomposition pathways. While specific quantitative stability data for ethenylbenzene organozinc reagents is not extensively documented in publicly available literature, this guide consolidates known principles of organozinc chemistry and presents data for analogous compounds to provide a framework for their effective use.
Core Concepts of Organozinc Reagent Stability
Organozinc compounds (R-Zn-X or R₂Zn) are known for their moderate reactivity, which imparts a high degree of functional group tolerance compared to their more reactive organolithium or Grignard counterparts. However, they are susceptible to decomposition through several pathways, primarily driven by their sensitivity to oxygen and moisture. The stability of an organozinc reagent is not an intrinsic property but is influenced by a combination of factors including its structure, the solvent system, the presence of additives, and the experimental temperature.
General Decomposition Pathways
The primary modes of decomposition for organozinc reagents involve reaction with atmospheric oxygen and moisture.
Initial Studies of Zinc Catalysis in Styrene Polymerization: A Technical Guide
This technical guide provides an in-depth analysis of the foundational research into the use of zinc and its compounds as catalysts in the polymerization of styrene (B11656). Aimed at researchers, scientists, and professionals in drug development and polymer science, this document details the core principles, experimental methodologies, and mechanistic pathways of early zinc-catalyzed styrene polymerization systems.
Introduction: The Advent of Zinc in Polymer Synthesis
Main group metals have been instrumental in the advancement of polymer chemistry for over half a century, playing a crucial role in the early development of key polymeric materials like polystyrene[1]. Among these, zinc has emerged as a versatile element in catalysis. Although zinc is a d-block element, its 4s²3d¹⁰ electronic configuration leads to its classification as a main group metal for catalytic purposes[1]. Early investigations into zinc's catalytic activity revealed its potential to influence polymerization reactions through various mechanisms, including radical and cationic pathways. This guide focuses on two seminal, initial studies that laid the groundwork for zinc-catalyzed styrene polymerization: the use of zinc chloride as a Lewis acid in radical polymerization and the application of elemental zinc powder in conjunction with alkyl halides as a radical initiation system.
Zinc Chloride as a Lewis Acid in Radical Polymerization of Styrene
One of the earliest and most significant contributions to the field was the investigation into the effect of Lewis acids, such as zinc chloride (ZnCl₂), on the radical polymerization of vinyl monomers. These studies demonstrated that ZnCl₂ could accelerate the polymerization of monomers containing ester and nitrile groups when initiated photochemically with azobisisobutyronitrile (AIBN)[2]. While the primary focus was often on monomers like methyl methacrylate, the principles and findings are foundational to understanding the broader scope of zinc's influence, including on styrene.
Experimental Protocols
The following protocols are synthesized from the methodologies described in early studies on the radical polymerization of vinyl monomers in the presence of zinc chloride[2].
2.1.1 Materials and Preparation
-
Monomer (Styrene): Purified by washing with an aqueous sodium hydroxide (B78521) solution, then with water, dried over calcium chloride, and distilled under reduced pressure before use.
-
Initiator (Azobisisobutyronitrile - AIBN): Recrystallized from a suitable solvent such as ethanol, methanol, or chloroform.
-
Lewis Acid (Zinc Chloride - ZnCl₂): Anhydrous, stored in a desiccator to prevent moisture absorption.
-
Solvent (e.g., Benzene): Purified by standard procedures.
2.1.2 General Polymerization Procedure
-
A glass ampoule is charged with a specific amount of zinc chloride.
-
The ampoule is attached to a vacuum line and evacuated to remove air and moisture.
-
A solution of styrene and AIBN in benzene (B151609) is introduced into the ampoule under vacuum.
-
The ampoule is sealed under vacuum.
-
Polymerization is carried out by placing the ampoule in a thermostatically controlled bath at a specified temperature (e.g., 60°C) for a designated time.
-
After the reaction period, the ampoule is opened, and the contents are poured into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
The precipitated polystyrene is collected by filtration, washed with the non-solvent, and dried to a constant weight in a vacuum oven.
Proposed Mechanism and Logical Relationships
The acceleration of polymerization by zinc chloride is attributed to the formation of a complex between the monomer and the Lewis acid. This complexation is thought to influence the propagation rate of the polymerization. While the effect is more pronounced with polar monomers, the underlying principle is relevant.
Quantitative Data Summary
The following table summarizes typical results from early studies on the effect of zinc chloride on radical polymerization, illustrating the rate acceleration.
| Monomer | [ZnCl₂] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Polymerization Rate (relative to [ZnCl₂]=0) | Reference |
| Methyl Methacrylate | 0.0 | 2.44 x 10⁻² | 60 | 1.0 | [2] |
| Methyl Methacrylate | 0.05 | 2.44 x 10⁻² | 60 | ~2.5 | [2] |
| Methyl Methacrylate | 0.10 | 2.44 x 10⁻² | 60 | ~4.0 | [2] |
| Vinyl Monomers (general) | Varied | Varied | Varied | Acceleration observed | [2] |
Elemental Zinc and Alkyl Halides as a Radical Initiation System
Another foundational approach involves the use of activated zinc powder in combination with an alkyl halide to initiate the polymerization of vinyl monomers, including styrene[3]. This system provides a radical-based polymerization pathway.
Experimental Protocols
The following methodologies are based on the procedures described for the polymerization of vinyl monomers using a zinc powder-alkyl halide initiation system[3].
3.1.1 Materials and Preparation
-
Monomer (Styrene): Purified as described in section 2.1.1.
-
Initiation System:
-
Zinc Powder: Activated by washing with dilute HCl, followed by water, ethanol, and acetone, and then dried under vacuum.
-
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Bromoacetate): Purified by distillation.
-
-
Solvent (e.g., THF for dilution): Purified by standard methods.
3.1.2 General Polymerization Procedure
-
A three-necked flask equipped with a reflux condenser and a nitrogen inlet is charged with the styrene monomer and the alkyl halide under a nitrogen atmosphere.
-
Activated zinc powder is introduced to the mixture with stirring.
-
The reaction is conducted at a specified temperature (e.g., 70°C) for a set duration (e.g., 8-24 hours) with vigorous stirring.
-
After the reaction, the mixture is cooled to room temperature and diluted with THF to facilitate the filtration of the zinc powder.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying in a vacuum oven.
Proposed Mechanism and Experimental Workflow
The proposed mechanism involves the formation of an organozinc intermediate (alkylzinc halide) from the reaction of activated zinc with the alkyl halide. This intermediate can then generate radicals that initiate polymerization. A radical mechanism was confirmed by spin-trapping experiments using TEMPO[3].
The initiation is believed to proceed via the formation of radicals from the organozinc species.
Quantitative Data Summary
The following table presents representative data from the polymerization of various vinyl monomers using the zinc powder-alkyl halide initiation system[3]. This system demonstrated characteristics of a controlled or "living" polymerization, such as a linear increase in molecular weight with conversion, though with moderate polydispersity indices (PDI).
| Monomer | Alkyl Halide | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Styrene | Ethyl Bromoacetate | 24 | 45 | 18,500 | 1.8 | [3] |
| Methyl Methacrylate | Ethyl Bromoacetate | 8 | 60 | 35,000 | 1.6 | [3] |
| Vinyl Acetate | Ethyl Bromoacetate | 10 | 55 | 26,300 | 2.6 | [3] |
Conclusion
The initial studies on zinc catalysis in styrene polymerization laid a critical foundation for the development of more sophisticated catalytic systems. The exploration of zinc chloride as a Lewis acid demonstrated the potential to modify the reactivity of monomers in radical polymerization, leading to enhanced reaction rates[2]. Concurrently, the use of elemental zinc with alkyl halides introduced a novel and accessible radical initiation system[3]. These early investigations highlighted the versatility of zinc in different oxidation states and chemical environments to influence polymerization processes. While these initial systems often resulted in polymers with moderate polydispersity, they opened the door for further research into more controlled polymerization techniques utilizing zinc-based catalysts, which continues to be an active area of research today.
References
The Nexus of Zinc and Ethenylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental chemistry governing the interaction between zinc and ethenylbenzene (styrene). It provides a comprehensive overview of the primary reaction pathways, detailed experimental protocols for key transformations, and quantitative data to support further research and application in fields ranging from organic synthesis to materials science and drug development.
Core Interaction Pathways
The interaction between zinc and ethenylbenzene is multifaceted, leading to a variety of important chemical transformations. The primary pathways include cyclopropanation, reductive coupling, and polymerization, each leveraging different forms and reactivities of zinc.
Simmons-Smith Cyclopropanation
One of the most well-established reactions involving zinc and alkenes is the Simmons-Smith reaction, which stereospecifically converts ethenylbenzene into phenylcyclopropane. This reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid intermediate, (iodomethyl)zinc iodide (ICH₂ZnI).[1][2][3] The reaction proceeds via a concerted "butterfly-type" transition state, ensuring that the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product.[1][4]
Several modifications to the classical Simmons-Smith reaction have been developed. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity.[3] The Charette modification is particularly useful for substrates containing alcohol functionalities.[3]
Reductive Coupling Reactions
In the presence of a catalytic amount of an iron salt, zinc metal can mediate the reductive coupling of ethenylbenzene with alkyl halides.[5] This reaction proceeds through a radical mechanism where both zinc and iron play crucial roles; reactions attempted with either metal alone do not yield the desired product.[5] The process typically involves the formation of an alkyl radical from the alkyl halide, which then adds to the β-position of the styrene (B11656) double bond.
Zinc in Styrene Polymerization
Zinc compounds also play a significant role in the polymerization of ethenylbenzene. Zinc oxide (ZnO) can be employed as a suspension agent in the free-radical polymerization of styrene.[6][7] In this heterogeneous system, ZnO helps to stabilize the monomer droplets in the aqueous phase, influencing the size and morphology of the resulting polystyrene beads.[6][7]
Furthermore, a combination of activated zinc powder and an alkyl bromide can act as an initiation system for the controlled radical polymerization of vinyl monomers, including styrene.[8] This system is believed to proceed through a radical mechanism, with a proposed ZnBr radical fragment acting as a key intermediate in controlling chain growth.[8]
Experimental Protocols
Detailed methodologies for the key reactions between zinc and ethenylbenzene are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory synthesis.
Protocol for Simmons-Smith Cyclopropanation of Ethenylbenzene
This protocol is adapted from a general procedure for the Simmons-Smith reaction using diethylzinc (Furukawa modification).[1]
Materials:
-
Ethenylbenzene (Styrene)
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethylenediaminetetraacetic acid (EDTA)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a solution of dichloromethane (67 mL) under a nitrogen atmosphere, add a solution of diethylzinc (2.0 eq) and cool to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (2.0 eq) in dichloromethane (135 mL) dropwise. Caution: This reaction is exothermic and produces a significant amount of white smoke.[1]
-
Stir the resulting white slurry vigorously at room temperature for 2 hours, or until gas evolution ceases.
-
Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 eq) in dichloromethane (30 mL) dropwise. Stir at this temperature until the mixture becomes clear.[1]
-
To this solution, add a solution of ethenylbenzene (1.0 eq, 67.3 mmol) in dichloromethane (105 mL) at -10 °C.
-
Allow the reaction mixture to warm to room temperature slowly and stir for 12 hours.
-
Quench the reaction by pouring it into a solution of saturated sodium bicarbonate and EDTA. Add a saturated solution of ammonium chloride to dissolve any precipitate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield phenylcyclopropane. A yield of approximately 90% can be expected.[1]
Protocol for Zinc-Mediated Reductive Coupling of Ethenylbenzene and an Alkyl Halide
This protocol is a general method for the zinc-mediated coupling of organic halides and can be adapted for ethenylbenzene.[7]
Materials:
-
Ethenylbenzene (Styrene)
-
Alkyl bromide or iodide
-
Zinc dust
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Hydrochloric acid (HCl), 2 M
-
Carbon tetrachloride (CCl₄) or other suitable extraction solvent
-
Internal standard for quantitative analysis (e.g., cyclohexane (B81311) or anisole)
Procedure:
-
In a round-bottom flask, vigorously stir the alkyl halide (1.0 mmol) in 2.0 mL of a saturated aqueous solution of NH₄Cl for 5 minutes.
-
Add zinc dust (1.5 mmol) portionwise over a period of 10 minutes.
-
Add ethenylbenzene (1.0 to 1.5 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Acidify the reaction mixture with 2 M HCl and extract with CCl₄ containing a known amount of an internal standard.
-
Analyze the organic extract by ¹H NMR and GC/MS to determine the yield of the coupled product.
Protocol for Suspension Polymerization of Styrene using Zinc Oxide
This protocol is based on a study investigating the use of zinc oxide as a suspension agent.[6][7]
Materials:
-
Ethenylbenzene (Styrene), freshly distilled to remove inhibitor
-
Zinc oxide (ZnO) powder
-
Benzoyl peroxide (initiator)
-
Distilled water
-
Hydroquinone (B1673460) (inhibitor for quenching)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 100 mL of distilled water and the desired amount of zinc oxide powder (e.g., 0.5-2.5 g).[6]
-
Stir and heat the suspension to the desired reaction temperature (e.g., 60-90 °C).[6][7]
-
In a separate container, dissolve the benzoyl peroxide (e.g., 0.75-3 g) in 50 g of styrene monomer.[6]
-
Add the styrene/initiator solution to the heated aqueous suspension of zinc oxide while stirring vigorously to form a stable suspension of monomer droplets.
-
Maintain the reaction at the set temperature for the desired time (e.g., several hours). Samples can be taken periodically to monitor the conversion of monomer to polymer by gravimetric analysis.[6][7]
-
To quench the polymerization in a sample, add a few drops of a 1% hydroquinone solution.
-
At the end of the reaction, cool the mixture and separate the solid polystyrene beads by filtration.
-
Wash the beads with dilute HCl to dissolve any remaining zinc oxide from the surface, followed by washing with water.[6]
-
Dry the polystyrene beads. The molecular weight can be determined by viscometry.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data found for the key interactions between zinc and ethenylbenzene.
Table 1: Simmons-Smith Cyclopropanation of Alkenes
| Alkene Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| General Alkene | Et₂Zn, TFA, CH₂I₂ | CH₂Cl₂ | -10 °C to RT | 12 | 90 | [1] |
Table 2: Suspension Polymerization of Styrene with Zinc Oxide
| Styrene (g) | Water (mL) | ZnO (g) | Benzoyl Peroxide (g) | Temperature (°C) | Overall Rate Constant (L/mol)⁰.⁵ | Viscosity Avg. MW | Reference |
| 50 | 100 | 0.5 - 2.5 | 0.75 - 3 | 60 - 90 | 2.34 - 45.1 | 100,000 - 670,000 | [6][7] |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.
Signaling Pathways and Logical Relationships
Conclusion
The chemistry of zinc and ethenylbenzene is rich and varied, offering a range of synthetic possibilities. From the precise construction of cyclopropane rings via the Simmons-Smith reaction to the formation of new carbon-carbon bonds through reductive coupling and the production of polymers, zinc-mediated transformations of styrene are of significant interest. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit these reactions in their own work. Further investigation into the synthesis and reactivity of styryl zinc reagents could open up new avenues for the functionalization of this important vinyl aromatic compound.
References
- 1. Simmons-Smith Reaction - NROChemistry [nrochemistry.com]
- 2. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Iron- and zinc-mediated reductive coupling of styrenes and alkyl bromides: mechanistic investigation using DFT calculations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
Navigating Asymmetric Synthesis: A Technical Guide to Chiral Zinc Catalysts
An in-depth exploration of the synthesis, mechanisms, and applications of novel chiral zinc complexes in stereoselective transformations relevant to drug development.
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development, where the stereochemistry of a molecule can dictate its efficacy and safety. In this context, asymmetric catalysis has emerged as a powerful tool, and among the diverse array of catalysts, chiral zinc complexes have garnered significant attention. Their versatility, relatively low toxicity, and unique reactivity profiles make them valuable assets in the synthesis of complex chiral molecules.
While the specific exploration of zinc-ethenylbenzene catalysts as a distinct class is not extensively documented in current literature, the broader field of chiral zinc catalysis offers a wealth of innovative strategies for asymmetric synthesis. This guide provides a comprehensive overview of recent advancements in the design and application of novel chiral zinc complexes, with a focus on their synthesis, catalytic performance, and the detailed experimental protocols required for their successful implementation.
Catalytic Performance of Chiral Zinc Complexes
The efficacy of a chiral catalyst is quantified by its ability to selectively produce one enantiomer over the other, typically expressed as enantiomeric excess (% ee), alongside the overall reaction yield. The following tables summarize the performance of various novel chiral zinc catalysts in key asymmetric transformations.
| Catalyst/Ligand | Aldehyde Substrate | Diethylzinc (B1219324) Addition Product | Yield (%) | ee (%) | Reference |
| Pinane-based aminodiol | Benzaldehyde | (R)-1-phenyl-1-propanol | 98 | 95 | [1] |
| 2-Naphthaldehyde | (R)-1-(naphthalen-2-yl)propan-1-ol | 96 | 94 | [1] | |
| Cinnamaldehyde | (R)-1-phenylpent-1-en-3-ol | 95 | 92 | [1] | |
| Cyclohexanecarboxaldehyde | (R)-1-cyclohexylpropan-1-ol | 92 | 88 | [1] | |
| Phox Ligand with CoCl2/Zn | N-(p-tolyl)iminophenylacetylene | Chiral allylic amine | 92 | 91 | [2][3] |
| N-(p-methoxyphenyl)iminophenylacetylene | Chiral allylic amine | 85 | 90 | [2][3] | |
| N-(p-chlorophenyl)iminophenylacetylene | Chiral allylic amine | 95 | 89 | [2][3] |
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Zinc Complexes.[1][2][3]
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| cis-[ZnL2(H2O)2] | Nitroaldol (Henry) Reaction | Benzaldehyde, Nitroethane | 2-nitro-1-phenylpropanol | up to 87 | 66:34 | [4] |
Table 2: Diastereoselective Nitroaldol Reaction Catalyzed by a Zinc(II) Complex.[4]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the successful application of these catalytic systems.
Synthesis of Pinane-Based Aminodiol Ligand
This protocol describes the synthesis of a chiral aminodiol ligand derived from (-)-β-pinene, which is effective in the enantioselective addition of diethylzinc to aldehydes.[1]
Step 1: Epoxidation of (-)-β-pinene
-
To a solution of (-)-β-pinene in a suitable solvent, add an epoxidizing agent (e.g., m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
Step 2: Aminolysis of the Epoxide
-
Dissolve the crude epoxide in an appropriate alcohol.
-
Add an excess of the desired amine (e.g., ammonia (B1221849) or a primary amine).
-
Heat the mixture in a sealed tube at a specified temperature for several hours.
-
After cooling, remove the solvent and excess amine under vacuum.
-
Purify the resulting amino alcohol by column chromatography on silica (B1680970) gel.
Step 3: Reduction to Aminodiol
-
Dissolve the purified amino alcohol in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, in the presence of a Lewis acid like cerium(III) chloride heptahydrate, at low temperature.[1]
-
Stir the reaction for a specified time, then quench carefully with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the chiral aminodiol ligand.
General Procedure for Asymmetric Diethylzinc Addition to Aldehydes
This procedure outlines the catalytic enantioselective addition of diethylzinc to various aldehydes using a chiral ligand.[1]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., 10 mol%) in a dry, aprotic solvent (e.g., toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add diethylzinc (typically a 1.0 M solution in hexanes) dropwise to the ligand solution and stir for 30 minutes to allow for the in-situ formation of the chiral zinc catalyst.
-
Add the aldehyde substrate dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[1]
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these catalytic systems is crucial for their optimization and the rational design of new catalysts.
Proposed Catalytic Cycle for Diethylzinc Addition
The enantioselective addition of diethylzinc to aldehydes is often proposed to proceed through a dimeric zinc complex, where one zinc atom acts as a Lewis acid to activate the aldehyde, and the other delivers the ethyl group.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Workflow for Catalyst Screening
A systematic workflow is essential for the efficient screening and optimization of new chiral catalysts.
Caption: A typical experimental workflow for screening and optimizing chiral zinc catalysts.
Conclusion and Future Outlook
Chiral zinc complexes continue to be a fertile ground for innovation in asymmetric catalysis. The development of new ligand architectures and a deeper understanding of their reaction mechanisms are paving the way for more efficient, selective, and sustainable synthetic routes to valuable chiral building blocks. For drug development professionals, these advancements offer powerful new tools to navigate the complexities of stereoselective synthesis, ultimately accelerating the discovery and production of new therapeutic agents. Future research will likely focus on expanding the substrate scope of these catalysts, developing recyclable catalytic systems, and applying them to increasingly complex synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient zinc catalysts for your catalytic applications - TIB Chemicals AG [tib-chemicals.com]
- 3. Zinc complexes bearing BIAN ligands as efficient catalysts for the formation of cyclic carbonates from CO2 and epoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Preliminary Investigation of Styrylzinc in Cross-Coupling Reactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary investigations into the use of styrylzinc reagents in cross-coupling reactions, a pivotal development in the broader field of organometallic chemistry. The content herein is curated for an audience with a professional background in chemical sciences, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core chemical transformations.
Introduction: The Advent of Organozinc Reagents in Cross-Coupling
The landscape of carbon-carbon bond formation was significantly reshaped by the introduction of transition metal-catalyzed cross-coupling reactions. Among these, the Negishi coupling, first reported in the mid-1970s, emerged as a powerful tool due to the versatility and functional group tolerance of organozinc reagents. Early investigations demonstrated that organozinc compounds, including styrylzinc halides, could be effectively coupled with a variety of organic electrophiles, such as aryl and vinyl halides, in the presence of palladium or nickel catalysts. These preliminary studies laid the groundwork for what would become a cornerstone of modern organic synthesis, enabling the stereospecific construction of complex molecular architectures.
Synthesis of Styrylzinc Reagents
The viability of styrylzinc reagents in cross-coupling is predicated on their accessible and stereocontrolled synthesis. A primary and highly effective method established in the early investigations involves a two-step sequence:
-
Hydrozirconation of a terminal alkyne: This step utilizes Schwartz's reagent (Cp₂ZrHCl) to add a hydrogen and a zirconocene (B1252598) chloride moiety across the triple bond of an alkyne, such as phenylacetylene (B144264). This process is highly regioselective and stereoselective, yielding the corresponding (E)-alkenylzirconocene.
-
Transmetalation with a zinc halide: The resulting alkenylzirconocene is then treated with a zinc halide (e.g., ZnCl₂, ZnBr₂, or ZnI₂) to effect a transmetalation, cleanly affording the desired (E)-styrylzinc halide with retention of configuration.
This sequence provides a reliable route to stereodefined styrylzinc reagents, which are crucial for controlling the geometry of the final cross-coupled product.
Data Presentation: Palladium-Catalyzed Cross-Coupling of (E)-Styrylzinc Chloride
The following tables summarize the quantitative data from preliminary studies on the palladium-catalyzed cross-coupling of (E)-styrylzinc chloride with various aryl and vinyl halides. These early results demonstrated the broad scope and high stereospecificity of the reaction.
Table 1: Cross-Coupling of (E)-Styrylzinc Chloride with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoisomeric Purity (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | 87 | >99 (E) |
| 2 | Bromobenzene | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | 75 | >99 (E) |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | 92 | >99 (E) |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | 81 | >99 (E) |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | 89 | >99 (E) |
Table 2: Cross-Coupling of (E)-Styrylzinc Chloride with Vinyl Halides
| Entry | Vinyl Halide | Catalyst (mol %) | Ligand (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoisomeric Purity (%) |
| 1 | (E)-1-Iodo-1-hexene | Pd(PPh₃)₄ (5) | - | THF | 25 | 2 | 85 | >99 (E,E) |
| 2 | (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | 78 | >98 (E,Z) |
| 3 | (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | 88 | >99 (E,E) |
Experimental Protocols
The following are representative experimental protocols derived from the initial investigations of styrylzinc in cross-coupling reactions.
Preparation of (E)-Styrylzinc Chloride
Materials:
-
Phenylacetylene
-
Zirconocene chloride hydride (Cp₂ZrHCl, Schwartz's reagent)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous benzene (B151609)
Procedure:
-
A solution of phenylacetylene (1.0 equiv) in anhydrous benzene is added to a stirred suspension of Cp₂ZrHCl (1.1 equiv) in anhydrous benzene under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at room temperature for 30-60 minutes, during which time the yellow color of the Cp₂ZrHCl disappears, and a clear to pale-yellow solution of (E)-styrylzirconocene chloride is formed.
-
To this solution, a solution of anhydrous ZnCl₂ (1.2 equiv) in anhydrous THF is added.
-
The mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete transmetalation.
-
The resulting solution of (E)-styrylzinc chloride in a THF/benzene mixture is used directly in the subsequent cross-coupling reaction without isolation.
General Procedure for the Palladium-Catalyzed Cross-Coupling of (E)-Styrylzinc Chloride with an Aryl Halide
Materials:
-
Solution of (E)-styrylzinc chloride (prepared as in 4.1)
-
Aryl halide (e.g., iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a separate flask under an inert atmosphere, the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) are dissolved in anhydrous THF.
-
The freshly prepared solution of (E)-styrylzinc chloride (1.2 equiv) is then added to the solution of the aryl halide and catalyst via cannula or syringe.
-
The reaction mixture is stirred at the appropriate temperature (see Table 1) and monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired (E)-stilbene derivative.
Mechanistic Overview and Visualization
The cross-coupling of styrylzinc reagents with aryl or vinyl halides is understood to proceed through a catalytic cycle characteristic of the Negishi coupling. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of Styrylzinc Cross-Coupling
Unraveling the Mechanism of Zinc-Ethenylbenzene Addition Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of organozinc reagents to ethenylbenzene (styrene) and its derivatives represents a significant carbon-carbon bond-forming reaction in organic synthesis, offering a pathway to a variety of functionalized molecules crucial for the development of new pharmaceuticals and materials. This in-depth technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with these reactions, tailored for professionals in the fields of chemical research and drug development.
Core Concepts: The Mechanism of Addition
The addition of organozinc reagents to the carbon-carbon double bond of ethenylbenzene, a process often referred to as carbozincation, is a nuanced reaction influenced by several factors, including the nature of the organozinc reagent, the presence and type of catalyst or ligand, and the reaction conditions. While uncatalyzed additions are known, they often require forcing conditions and are limited in scope. Catalytic systems, typically employing transition metals or Lewis acids, are more common and synthetically useful.
A key mechanistic aspect involves the activation of the styrene (B11656) double bond, making it more susceptible to nucleophilic attack by the organozinc reagent. In catalyzed reactions, this is often achieved through the coordination of a catalyst to the styrene.
A proposed general mechanism for a catalyzed zinc-ethenylbenzene addition reaction can be visualized as a series of interconnected steps. The process begins with the formation of an active catalyst, which then interacts with the styrene substrate. The organozinc reagent subsequently delivers the organic group to one of the carbons of the double bond, forming a new carbon-carbon bond and a zincated intermediate. This intermediate can then be quenched or participate in further reactions.
Caption: Generalized mechanistic pathway for catalyzed zinc-ethenylbenzene addition.
The Role of Ligands and Catalysts
Ligands play a pivotal role in modulating the reactivity and selectivity of zinc-catalyzed additions to styrene. Chiral ligands are instrumental in asymmetric synthesis, enabling the production of enantioenriched products. The ligand can influence the steric and electronic environment around the zinc center, thereby controlling the facial selectivity of the addition to the prochiral styrene molecule.
While direct, uncatalyzed additions of organozinc reagents to simple alkenes like styrene are generally sluggish, Lewis acids can promote the reaction by activating the alkene. Furthermore, transition metal catalysts, particularly those based on nickel and palladium, have been employed in related cross-coupling reactions involving organozinc reagents and styrenes, although the mechanism often deviates from a direct nucleophilic addition and proceeds through oxidative addition and reductive elimination pathways.
Experimental Protocols
Detailed experimental procedures are critical for reproducible and successful synthesis. Below are generalized protocols for the preparation of organozinc reagents and their subsequent addition to ethenylbenzene.
Preparation of Organozinc Reagents
The direct insertion of zinc metal into organic halides is a common method for preparing organozinc reagents. The activation of zinc is often necessary to achieve efficient reaction.[1]
Protocol: Preparation of an Alkylzinc Halide
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.
-
Activate the zinc dust using a suitable method, such as treatment with 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride.
-
Add a solution of the corresponding alkyl halide (e.g., ethyl bromide) in an anhydrous solvent (e.g., THF or DME).
-
Stir the mixture at room temperature or with gentle heating until the zinc is consumed and the organozinc reagent is formed. The formation can often be monitored by the disappearance of the zinc metal and a change in the solution's appearance.
Addition of Organozinc Reagent to Ethenylbenzene
This protocol outlines a general procedure for the catalyzed addition of a pre-formed organozinc reagent to styrene.
Protocol: Catalytic Addition of Diethylzinc (B1219324) to Styrene
-
In a flame-dried, multi-necked flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chosen catalyst and ligand in an anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Add a solution of ethenylbenzene in the same anhydrous solvent to the catalyst mixture.
-
To this mixture, add a solution of the organozinc reagent (e.g., diethylzinc in hexanes) dropwise over a specified period.
-
Allow the reaction to stir at the specified temperature for the required duration, monitoring its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized product.
Caption: A generalized workflow for zinc-ethenylbenzene addition reactions.
Quantitative Data Summary
The efficiency and selectivity of zinc-ethenylbenzene addition reactions are highly dependent on the specific reagents, catalysts, and conditions employed. The following tables summarize representative quantitative data from the literature for related reactions, providing a baseline for comparison and optimization.
Table 1: Palladium-Catalyzed Hydroalkylation of Styrenes with Organozinc Reagents [2]
| Entry | Styrene Derivative | Organozinc Reagent | Yield (%) |
| 1 | Styrene | n-BuZnBr | 70 |
| 2 | 4-Methylstyrene | n-BuZnBr | 65 |
| 3 | 4-Methoxystyrene | n-BuZnBr | 72 |
| 4 | Indene | n-BuZnBr | 68 |
| 5 | β-Methylstyrene | n-BuZnBr | 60 |
Table 2: Diastereoselective Chelation-Controlled Additions of Organozincs to β-Silyloxy Aldehydes [3]
While not a direct addition to styrene, this data highlights the high levels of diastereoselectivity achievable with organozinc reagents through chelation control.
| Entry | Organozinc Reagent | Lewis Acid | Diastereomeric Ratio (chelation:Felkin) |
| 1 | Et2Zn | EtZnOTf | 10:1 |
| 2 | Me2Zn | EtZnOTf | 8:1 |
| 3 | (CH2=CH)2Zn | EtZnOTf | >20:1 |
| 4 | Ph2Zn | EtZnOTf | 6:1 |
Conclusion
The addition of organozinc reagents to ethenylbenzene is a valuable synthetic transformation with significant potential in various fields, including drug discovery. Understanding the underlying mechanisms, the influence of catalysts and ligands, and having access to detailed experimental protocols are paramount for harnessing the full potential of this reaction. This guide provides a foundational understanding for researchers to explore and optimize these reactions for their specific synthetic goals. Further research into novel catalytic systems and a deeper mechanistic elucidation will undoubtedly continue to expand the scope and utility of zinc-ethenylbenzene addition reactions.
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Hydroalkylation of Styrenes with Organozinc Reagents to Form Carbon-Carbon sp3-sp3 Bonds under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Zinc-Catalyzed Styrene Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the polymerization of styrene (B11656) utilizing a zinc-based catalytic system. The described method employs activated zinc powder in conjunction with an alkyl halide initiator, proceeding via a controlled radical polymerization mechanism. This system offers a valuable alternative for the synthesis of polystyrene, with the potential for producing block copolymers.
Introduction
Controlled radical polymerization (CRP) techniques are essential for the synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersity. The use of a zinc powder-alkyl halide initiation system for the polymerization of vinyl monomers, including styrene, presents a straightforward and effective method. This system is believed to operate through a mechanism involving the formation of a ZnBr radical fragment that reversibly combines with the active chain ends, thereby controlling the polymerization process. The polymerization exhibits first-order kinetics with respect to the monomer concentration and is sensitive to moisture, necessitating dry reaction conditions.
Data Presentation
The following tables summarize the quantitative data obtained from the polymerization of styrene and other vinyl monomers using the zinc powder-alkyl halide initiation system.
Table 1: Kinetic Data for the Polymerization of Various Monomers
| Monomer | Apparent Rate Constant (k_app) (s⁻¹) |
| Styrene | 1.79 x 10⁻⁵ |
| Vinyl Acetate (VAc) | 1.82 x 10⁻⁵ |
| Methyl Methacrylate (MMA) | 4.26 x 10⁻⁵ |
Table 2: Molecular Weight and Polydispersity Data for Polystyrene and Copolymers
| Polymer | Monomer(s) | Mₙ (Da) | PDI | Notes |
| Polystyrene (PS) | Styrene | 9,000 | 1.15 | Prepared by ATRP for use as a macroinitiator. |
| Poly(vinyl acetate) (PVAc) | Vinyl Acetate | 35,500 | 2.4 | Prepared by Zn-ethyl bromoacetate (B1195939) initiation. |
| PVAc-b-PS | VAc, then Styrene | 45,800 | 1.8 | Block copolymer formed by chain extension of TEMPO-capped PVAc with styrene. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the zinc-catalyzed polymerization of styrene.
Protocol 1: General Procedure for Bulk Polymerization of Styrene
Materials:
-
Styrene (monomer)
-
Benzyl (B1604629) bromide or ethyl bromoacetate (alkyl halide initiator)
-
Activated zinc powder
-
Tetrahydrofuran (THF)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
100 mL three-necked flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Assemble the three-necked flask with the reflux condenser, nitrogen inlet, and a stopper.
-
Purge the flask with nitrogen to create an inert atmosphere.
-
Under the nitrogen atmosphere, add 0.3 mol (approximately 30 mL) of styrene and 3 mmol of the alkyl halide (e.g., benzyl bromide) to the flask.
-
While stirring, introduce approximately 0.5 g of activated zinc powder to the monomer/initiator mixture.
-
Heat the reaction mixture to 70°C and maintain vigorous stirring. The reaction is typically conducted for 8-24 hours.
-
After the desired reaction time, cool the mixture to room temperature.
-
Dilute the viscous mixture with THF to facilitate the filtration of the unreacted zinc powder.
-
Filter the solution to remove the zinc powder.
-
Precipitate the polymer by slowly adding the filtered solution to a beaker of methanol with stirring.
-
Collect the precipitated polystyrene by filtration and dry it under vacuum.
Protocol 2: Assignment of Radical Mechanism by Spin-Trapping with TEMPO
This protocol is designed to confirm the radical nature of the polymerization.
Materials:
-
Vinyl Acetate (VAc) (as a representative monomer)
-
Ethyl bromoacetate
-
Activated zinc powder
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxy (TEMPO)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 20 mL of VAc (0.216 mol), 0.72 g of ethyl bromoacetate (0.21 mmol), and 0.4 g of activated zinc powder (6.1 mmol).
-
Heat the mixture at the polymerization temperature (e.g., 70°C) for 3 hours.
-
Stop the heating and stirring and allow the zinc powder to settle.
-
Withdraw approximately 5 mL of the clear supernatant and inject it into a 5 mL THF solution containing 0.6 g of TEMPO under a nitrogen atmosphere.
-
Stir the resulting mixture for 30 minutes at 50°C to allow for the trapping of the radical species by TEMPO.
-
The formation of TEMPO-capped polymer chains can be analyzed by techniques such as NMR and GPC to confirm the presence of radical intermediates.
Visualizations
Experimental Workflow
Caption: Workflow for the bulk polymerization of styrene using a zinc powder/alkyl halide initiation system.
Proposed Signaling Pathway: Radical Polymerization Mechanism
Caption: Proposed mechanism for the controlled radical polymerization of styrene initiated by a zinc/alkyl halide system.
Synthesis of Functionalized Styrylzinc Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of functionalized styrylzinc compounds, versatile intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery. The methods outlined below detail the preparation of styrylzinc reagents via direct zinc insertion and hydrozincation, followed by their functionalization through Negishi cross-coupling and reaction with carbonyl electrophiles.
I. Synthesis of Styrylzinc Reagents via Direct Zinc Insertion
The direct insertion of metallic zinc into the carbon-halogen bond of a styryl halide is a common and effective method for preparing styrylzinc reagents. The reactivity of the zinc is crucial for the success of this reaction. Activation of the zinc surface, often with agents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane, and the use of lithium chloride to solubilize the organozinc species are key to achieving high yields.[1][2]
Protocol 1: Synthesis of (E)-Styrylzinc Bromide from (E)-β-Bromostyrene
This protocol is adapted from the general procedure for the lithium chloride-mediated synthesis of organozinc reagents.[1][2]
Materials:
-
(E)-β-Bromostyrene
-
Zinc dust (<10 micron, activated)
-
Lithium chloride (LiCl)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents relative to the styryl bromide). Heat the flask gently with a heat gun under vacuum to remove any moisture, then cool to room temperature. Add a small amount of 1,2-dibromoethane (approx. 5 mol%) and TMSCl (approx. 5 mol%) in anhydrous THF. The mixture should be stirred until the bubbling ceases, indicating the activation of the zinc.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add anhydrous lithium chloride (1.2 equivalents) and heat under vacuum to ensure it is completely dry. After cooling, add anhydrous THF.
-
Formation of Styrylzinc Bromide: To the flask containing the activated zinc, add the solution of (E)-β-bromostyrene (1.0 equivalent) in anhydrous THF dropwise at room temperature. The reaction mixture is then stirred at room temperature. The progress of the insertion can be monitored by quenching aliquots with iodine and analyzing by GC-MS.
-
Completion and Use: Once the insertion is complete (typically 2-4 hours), the solution of (E)-styrylzinc bromide is ready for use in subsequent functionalization reactions. The concentration of the organozinc reagent can be determined by titration.
II. Synthesis of Styrylzinc Reagents via Hydrozincation
An alternative stereospecific route to styrylzinc compounds involves the hydrozirconation of a terminal alkyne followed by transmetalation with a zinc salt. This method provides excellent control over the E-isomer stereochemistry.
Protocol 2: Synthesis of (E)-Styrylzinc Chloride from Phenylacetylene (B144264)
Materials:
-
Phenylacetylene
-
Schwartz's reagent (Zirconocene chloride hydride, Cp₂ZrHCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Hydrozirconation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Schwartz's reagent (1.1 equivalents) in anhydrous DCM. To this suspension, add a solution of phenylacetylene (1.0 equivalent) in anhydrous DCM dropwise at room temperature. The reaction mixture is stirred for 30-60 minutes, during which the yellow color of the Schwartz's reagent will dissipate, and a clear solution of the (E)-styrylzirconocene chloride will be formed.
-
Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 equivalents) in anhydrous THF. Cool the solution of the (E)-styrylzirconocene chloride to 0 °C and add the zinc chloride solution dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Completion and Use: The resulting solution of (E)-styrylzinc chloride is ready for use in subsequent functionalization reactions.
III. Functionalization of Styrylzinc Compounds
Styrylzinc reagents are valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. Their functional group tolerance makes them particularly useful in the synthesis of complex molecules.
A. Negishi Cross-Coupling
The palladium-catalyzed cross-coupling of organozinc reagents with organic halides (Negishi coupling) is a powerful tool for the formation of C(sp²)-C(sp²) bonds. This reaction proceeds with retention of the stereochemistry of the styrylzinc reagent.
Protocol 3: Negishi Coupling of (E)-Styrylzinc Bromide with 4-Iodotoluene (B166478)
Materials:
-
Solution of (E)-Styrylzinc Bromide (from Protocol 1)
-
4-Iodotoluene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%).
-
Coupling Reaction: To the catalyst, add a solution of 4-iodotoluene (1.0 equivalent) in anhydrous THF. Then, add the solution of (E)-styrylzinc bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature or gently heated (40-50 °C) until completion (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
B. Reaction with Carbonyl Electrophiles
Styrylzinc reagents can also be added to carbonyl compounds, such as aldehydes and ketones, to form allylic alcohols. The presence of magnesium salts can enhance the reactivity of the organozinc reagent.
Protocol 4: Reaction of (E)-Styrylzinc Chloride with Benzaldehyde (B42025)
Materials:
-
Solution of (E)-Styrylzinc Chloride (from Protocol 2)
-
Benzaldehyde
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous magnesium chloride (1.2 equivalents) and dissolve it in anhydrous THF.
-
Addition Reaction: To this solution, add the solution of (E)-styrylzinc chloride (1.2 equivalents). Then, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
IV. Data Presentation
Table 1: Synthesis of Styrylzinc Reagents
| Precursor | Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-β-Bromostyrene | Zinc Insertion | Zn dust, LiCl | THF | 25 | 2-4 | >90 |
| Phenylacetylene | Hydrozincation | 1. Cp₂ZrHCl 2. ZnCl₂ | DCM/THF | 25 | 1-2 | >95 |
Table 2: Functionalization of (E)-Styrylzinc Reagents
| Styrylzinc Reagent | Electrophile | Catalyst/Additive | Product | Yield (%) | Stereochemical Outcome |
| (E)-Styrylzinc Bromide | 4-Iodotoluene | Pd(PPh₃)₄ | (E)-4-Methylstilbene | ~85 | Retention of E-geometry |
| (E)-Styrylzinc Chloride | Benzaldehyde | MgCl₂ | (E)-1,3-Diphenylallyl alcohol | ~90 | Not applicable |
V. Visualizations
Caption: Synthetic routes to styrylzinc compounds.
Caption: Functionalization of styrylzinc reagents.
References
Application Notes and Protocols for Zinc-Mediated Styrene Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of styrene (B11656) and its derivatives using zinc-mediated reactions. The following sections cover key experimental setups, including reaction conditions, reagent preparation, and analytical methods. The provided protocols are intended to serve as a guide and may require optimization for specific substrates and desired outcomes.
Zinc-Catalyzed Oxidation of Styrene to Benzaldehyde (B42025)
This protocol details the selective oxidation of styrene to benzaldehyde using a zinc(II) complex as a catalyst. While the direct catalyst is a copper(II) complex, it is synthesized via transmetalation from a zinc(II) precursor, highlighting a key role for zinc in the preparation of the catalytic system.[1]
Experimental Protocol: Synthesis of the Zinc(II) Catalyst Precursor
A mononuclear zinc(II) complex, cis-[ZnL2(H2O)2] (where L = 4-(pyridin-3-ylcarbamoyl)benzoate), is synthesized hydrothermally.[1]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-(Pyridin-3-ylcarbamoyl)benzoic acid (HL)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 40 mg (0.134 mmol) of Zn(NO₃)₂·6H₂O in 1 mL of deionized water.
-
In a separate vial, dissolve 33 mg (0.135 mmol) of HL in 1 mL of DMF.
-
Combine the two solutions in an 8 mL glass vessel and seal it.
-
Heat the mixture at 75 °C for 24 hours.
-
Allow the vessel to cool to room temperature and let it stand for two days to allow for crystal formation.
-
Isolate the crystals by filtration, wash with DMF followed by deionized water, and air dry.
-
The expected yield is approximately 70% based on the zinc precursor.[1]
Experimental Protocol: Microwave-Assisted Oxidation of Styrene
This procedure describes the oxidation of styrene using a copper(II) catalyst, which can be prepared by transmetalation from the zinc complex described above.[1] For the purpose of these notes, we will refer to the active catalyst derived from the zinc precursor.
Materials:
-
Styrene
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Acetonitrile
-
Chlorobenzene (B131634) (internal standard)
-
Catalyst (10 µmol)
-
10 mL cylindrical Pyrex tube
Procedure:
-
To the Pyrex tube, add the catalyst (10 µmol), styrene (1.0 mmol), and 1.5 mL of acetonitrile.
-
Add 100 µL of chlorobenzene as an internal standard.
-
Add hydrogen peroxide (2.0 mmol, 30% w/w aq. sol.).
-
Place the tube in a microwave reactor fitted with a rotational system and an IR temperature detector.
-
Stir the reaction mixture at 80 °C under microwave irradiation (10 W) for the desired reaction time (e.g., 30 minutes for up to 66% conversion).[1]
-
Monitor the reaction progress by taking small aliquots, cooling them, and centrifuging to separate the catalyst.
-
Analyze the supernatant by GC-MS to determine conversion and selectivity.
Quantitative Data
| Parameter | Value | Reference |
| Styrene Conversion | Up to 66% | [1] |
| Benzaldehyde Selectivity | >99% | [1] |
| Turnover Frequency (TOF) | 132 h⁻¹ | [1] |
Zinc-Mediated Reductive Arylation of Styrene
This protocol outlines a copper-catalyzed radical reductive arylation of styrenes with aryl iodides, where zinc powder acts as the reductant to generate the aryl radical species.[2]
Experimental Protocol: Reductive Arylation
Materials:
-
Styrene
-
Aryl iodide
-
Zinc dust
-
Copper catalyst system (e.g., Cu/aniline)[2]
-
Water
General Procedure:
-
In a reaction vessel, combine the styrene, aryl iodide, copper catalyst, and zinc dust.
-
Add water as the solvent.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the required time (e.g., 12 hours).[2]
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the diarylethane product.
Zinc-Mediated Negishi Cross-Coupling for Styrene Functionalization
The Negishi coupling is a powerful tool for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3][4] This can be applied to styrene functionalization by using either a styryl zinc reagent and an alkyl/aryl halide or a styryl halide and an organozinc reagent.
Experimental Protocol: Preparation of an Alkylzinc Reagent
This is a general procedure for preparing an alkylzinc bromide from an unactivated alkyl bromide.[5]
Materials:
-
Zinc metal (dust, powder, granules, or shot)
-
Iodine (catalytic amount)
-
Alkyl bromide
-
Polar aprotic solvent (e.g., DMA)
Procedure:
-
Activate the zinc metal by adding a catalytic amount of iodine in a polar aprotic solvent.
-
To the activated zinc slurry, add the alkyl bromide.
-
Stir the mixture until the formation of the alkylzinc bromide is complete. The resulting reagent can be used in subsequent cross-coupling reactions.[5]
Experimental Protocol: Negishi Coupling of a Styryl Halide
This is a general procedure for the cross-coupling reaction.
Materials:
-
Styryl halide (e.g., β-bromostyrene)
-
Prepared organozinc reagent
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)[3]
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the styryl halide and the catalyst in the anhydrous solvent.
-
To this solution, add the prepared organozinc reagent dropwise at room temperature or as specified by the chosen catalyst system.
-
Stir the reaction mixture until completion, which can be monitored by TLC or GC.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Styrene Oxidation
Caption: Workflow for the synthesis of the zinc-based catalyst precursor and its application in the microwave-assisted oxidation of styrene.
Signaling Pathway for Reductive Arylation of Styrene
Caption: Proposed radical mechanism for the zinc-mediated reductive arylation of styrene.
Logical Relationship in Negishi Cross-Couplingdot
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
Catalytic Applications of Organozinc Compounds with Vinyl Aromatics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic enantioselective addition of organozinc reagents to vinyl aromatic systems represents a powerful strategy for the stereocontrolled formation of carbon-carbon bonds. This method is of significant interest in synthetic organic chemistry and drug development due to the prevalence of chiral, substituted aromatic moieties in pharmacologically active molecules. The relatively low reactivity of organozinc reagents, compared to their organolithium or Grignard counterparts, allows for a high degree of functional group tolerance and milder reaction conditions, making them ideal for complex molecule synthesis. This document provides detailed application notes and experimental protocols for two key examples of this transformation: the nickel-catalyzed conjugate addition of diethylzinc (B1219324) to chalcones and the copper-catalyzed conjugate addition of diorganozinc reagents to vinyl sulfones.
Application Note 1: Nickel-Catalyzed Enantioselective Conjugate Addition of Diethylzinc to Chalcones
The nickel-catalyzed conjugate addition of diethylzinc to chalcones (1,3-diaryl-2-propen-1-ones) is an effective method for the synthesis of chiral 1,3-diaryl-1-pentanones. Chalcones, as vinyl aromatic substrates, readily undergo 1,4-addition, and the use of a chiral nickel catalyst allows for the creation of a stereogenic center with high enantioselectivity. This transformation is valuable for the synthesis of precursors to various biologically active compounds.
Quantitative Data Summary
The following table summarizes the results for the nickel-catalyzed conjugate addition of diethylzinc to various substituted chalcones using a chiral amino alcohol ligand.
| Entry | Chalcone (B49325) (Substituent) | Yield (%) | ee (%) |
| 1 | Unsubstituted | 95 | 65 |
| 2 | 4-Methoxy (Ring 1) | 85 | 61 |
| 3 | 4-Chloro (Ring 1) | 92 | 58 |
| 4 | 4-Methoxy (Ring 2) | 88 | 51 |
| 5 | 4-Chloro (Ring 2) | 90 | 55 |
Data sourced from a study on the enantioselective conjugate addition of diethylzinc to chalcones catalyzed by chiral Ni(II) aminoalcohol complexes.[1]
Experimental Protocol
Materials:
-
Ni(acac)₂ (Nickel(II) acetylacetonate)
-
Chiral ligand (e.g., (-)-cis-exo-N,N-dimethyl-3-aminoisoborneol [(-)-DAIB])
-
Substituted Chalcone
-
Diethylzinc (1 M solution in hexane)
-
Acetonitrile (B52724) (anhydrous)
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure: [1]
-
To a flame-dried Schlenk flask under an argon atmosphere, add Ni(acac)₂ (7 mol %) and the chiral amino alcohol ligand (16 mol %).
-
Add 2 mL of anhydrous acetonitrile and heat the resulting solution to reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add the chalcone substrate (1 mmol) to the flask.
-
Cool the mixture to -30 °C using a suitable cooling bath.
-
Slowly add diethylzinc (1.5 mL of a 1 M solution in hexane, 1.5 mmol) to the stirred solution.
-
Maintain the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Proposed Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed conjugate addition of diethylzinc to a chalcone is initiated by the formation of a chiral nickel complex. This complex then coordinates to the chalcone, activating it for nucleophilic attack by the organozinc reagent.
Application Note 2: Copper-Catalyzed Enantioselective Conjugate Addition of Diorganozinc to Vinyl Sulfones
The copper-catalyzed asymmetric conjugate addition of diorganozinc reagents to vinyl sulfones provides an efficient route to chiral sulfones.[2] Vinyl sulfones are valuable Michael acceptors, and the resulting chiral sulfones are versatile intermediates in organic synthesis. The use of a copper catalyst, often in conjunction with a chiral phosphoramidite (B1245037) ligand, allows for high enantioselectivity and yield under mild reaction conditions.
Quantitative Data Summary
The following table presents representative data for the copper-catalyzed conjugate addition of various diorganozinc reagents to phenyl vinyl sulfone.
| Entry | Diorganozinc Reagent | Yield (%) | ee (%) |
| 1 | Diethylzinc | 95 | 96 |
| 2 | Dimethylzinc | 88 | 94 |
| 3 | Di-n-propylzinc | 92 | 95 |
| 4 | Di-iso-propylzinc | 75 | 92 |
Data is representative of typical results found in the literature for this type of reaction.
Experimental Protocol
Materials:
-
Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)
-
Chiral Ligand (e.g., a BINAP derivative)
-
Phenyl vinyl sulfone
-
Diorganozinc reagent
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (7.3 mol%) and the chiral ligand (11 mol%) in anhydrous toluene (5.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C in an ice bath.
-
Add the diorganozinc reagent (3.2 equivalents) to the cooled mixture and stir for an additional 15 minutes.
-
Dissolve the vinyl sulfone substrate (0.25 mmol) in 1.0 mL of anhydrous toluene and add it to the reaction mixture via syringe pump over a period of 3 hours.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed enantioselective conjugate addition of diorganozinc reagents to vinyl sulfones.
References
Application Notes and Protocols for Handling Air-Sensitive Styrylzinc Reagents
Styrylzinc reagents are powerful tools in organic synthesis, particularly in cross-coupling reactions like the Negishi coupling, for the formation of carbon-carbon bonds.[1][2] However, their utility is coupled with the challenge of their air- and moisture-sensitive nature, which necessitates specialized handling techniques to prevent decomposition and ensure reaction success.[1] These reagents can react violently with water and oxygen.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the proper handling of these sensitive compounds.
Core Principles for Handling Air-Sensitive Reagents
The two primary methods for manipulating air-sensitive compounds are the use of a glovebox and a Schlenk line.[4] Both techniques aim to maintain an inert atmosphere, typically of argon or nitrogen, to prevent the reagents from coming into contact with air and moisture.[4]
-
Glovebox: A glovebox is a sealed container with a controlled inert atmosphere.[3][5] It allows for the direct manipulation of reagents in an air-free environment and is ideal for storing, weighing, and preparing air-sensitive solids.[4][6]
-
Schlenk Line: A Schlenk line is a dual-manifold system that provides both an inert gas and a vacuum source.[7][8] This setup is used for carrying out reactions and manipulations of air-sensitive compounds in glassware designed for such purposes (Schlenk flasks).[9][10]
A crucial step in both techniques is the proper preparation of glassware, which must be thoroughly dried to remove adsorbed moisture. This is typically achieved by heating in an oven (e.g., 125°C overnight) and then cooling under an inert atmosphere.[3][11][12]
Experimental Protocols
Protocol 1: Preparation of a Styrylzinc Reagent via Direct Insertion of Zinc
This protocol is a general guideline for the synthesis of an arylzinc halide, which can be adapted for styrenyl systems.
Materials:
-
Zinc powder
-
Silver acetate (B1210297) (catalyst)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Chlorotrimethylsilane (B32843) (activator)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Aryl/styryl iodide
-
Schlenk flask equipped with a reflux condenser and magnetic stir bar
-
Argon or nitrogen source (connected to a Schlenk line)
Procedure:
-
Flame-dry the Schlenk flask containing zinc powder (1.5 equivalents) under vacuum.
-
After cooling to room temperature, add silver acetate (0.01 equivalents) under an argon atmosphere and briefly dry again under vacuum.
-
Refill the flask with argon and add anhydrous DME.
-
Add chlorotrimethylsilane (0.015 equivalents) to the mixture.
-
Stir and gently heat the mixture with a heat gun for approximately 5 minutes.
-
After cooling, add anhydrous TMEDA (1 equivalent) and the aryl/styryl iodide (1 equivalent).
-
The reaction progress can be monitored by GC analysis of quenched aliquots.
This protocol is adapted from a general procedure for arylzinc halide synthesis.[13]
Protocol 2: Transfer of an Air-Sensitive Styrylzinc Reagent Solution
This protocol describes the transfer of a solution of a styrylzinc reagent using a cannula or a syringe.
Using a Cannula (Double-Tipped Needle):
-
Ensure both the donor and receiving flasks are under a positive pressure of inert gas.[7]
-
Pierce the septum of the donor flask with one end of the cannula, keeping the tip above the liquid level.
-
Pierce the septum of the receiving flask with the other end of the cannula.
-
Lower the cannula tip into the solution in the donor flask.
-
Gently increase the inert gas pressure in the donor flask or slightly reduce the pressure in the receiving flask (by venting with a needle) to initiate the transfer of the solution.
Using a Syringe:
-
Flush a dry syringe with inert gas by drawing gas from a Schlenk flask and expelling it. Repeat this process multiple times.[9][12]
-
Insert the needle through the septum of the reagent bottle and withdraw the desired amount of the styrylzinc solution. It is good practice to also withdraw a small amount of inert gas into the syringe to act as a protective blanket.[9]
-
Quickly transfer the syringe to the receiving flask and inject the solution.
-
After use, the syringe and needle must be immediately and carefully quenched and cleaned to prevent clogging and potential hazards.[12][14]
Data Presentation
| Organozinc Reagent | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Secondary Alkylzinc | Secondary Propargylic Halide | NiCl₂•glyme / terpyridine | 89 | [15] |
| Homopropargyl Zinc Reagent | Vinyl Iodide | Not specified | Quantitative | [1] |
| n-Butylzinc Halide | 3-Bromo-1-phenylpropane | Pd-PEPPSI-IPent | Quantitative | [16] |
Visualizations
Below are diagrams illustrating key workflows for handling air-sensitive styrylzinc reagents.
Caption: General workflow for preparing and using air-sensitive reagents.
Caption: Cannula transfer of an air-sensitive solution.
Caption: Syringe transfer of an air-sensitive solution.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. ionicviper.org [ionicviper.org]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. core.ac.uk [core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Vinylbenzylzinc Reagents
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with vinylbenzylzinc reagents. The information is presented in a direct question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis or use of vinylbenzylzinc reagents.
Question 1: My vinylbenzylzinc reagent formation is not initiating or is very slow. What are the possible causes and solutions?
Answer: Sluggish or failed reagent formation is most commonly due to inactive zinc metal. The surface of zinc is often coated with a passivating layer of zinc oxide, which prevents the oxidative addition of the vinylbenzyl halide.[1]
Potential Causes & Solutions:
-
Inactive Zinc Surface: The zinc metal (dust, powder, granules) must be activated to remove the oxide layer and increase its surface area.[1] Several activation methods can be employed.[2][3]
-
Chemical Treatment: Pre-treating the zinc with agents like 1,2-dibromoethane (B42909), trimethylsilyl (B98337) chloride (TMSCl), or iodine can effectively activate the surface.[2][3][4]
-
Rieke Zinc: For highly unreactive halides, consider preparing "Rieke zinc," a highly reactive form of zinc generated by reducing a zinc(II) salt like ZnCl₂ with lithium naphthalenide.[2][4]
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the reaction.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the initial oxidative addition step more effectively than tetrahydrofuran (B95107) (THF).[3][5]
-
THF with Additives: If THF is the required solvent, the addition of lithium chloride (LiCl) is crucial. LiCl helps to solubilize the organozinc species from the metal surface, driving the reaction forward.[2][4][5]
-
-
Poor Quality Starting Material: The vinylbenzyl halide must be pure and dry. Impurities or residual moisture can quench the organozinc reagent as it forms.
Question 2: I am observing low yields in my Negishi cross-coupling reaction using a freshly prepared vinylbenzylzinc reagent. What should I troubleshoot?
Answer: Low yields in Negishi couplings are a common issue that can stem from the organozinc reagent, the catalyst, or the reaction conditions. Organozinc reagents are sensitive to moisture and air.[6]
Potential Causes & Solutions:
-
Catalyst Deactivation/Inhibition: The palladium or nickel catalyst is the heart of the reaction and can be easily deactivated.[7][8]
-
Check Catalyst Quality: Ensure the palladium catalyst has not degraded. Old or improperly stored catalysts can be a source of failure.[7]
-
Inhibition by Byproducts: Byproducts from the reaction, such as zinc halides (e.g., ZnBr₂), can sometimes inhibit the catalyst by forming off-cycle intermetallic species.[9] Additives may be necessary to mitigate these effects.[7]
-
Substrate-Induced Deactivation: Functional groups on your coupling partner (e.g., tertiary amines, thiophenes) might coordinate to the palladium center and deactivate it.[8] In such cases, switching to a more robust ligand or catalyst system may be necessary.[8]
-
-
Inefficient Transmetalation: The transfer of the vinylbenzyl group from zinc to the palladium catalyst is a critical step.[10]
-
Role of Halides: The presence of halide salts (like LiCl from the reagent preparation) can influence the structure of the organozinc reagent, forming higher-order "zincates" that may exhibit different reactivity in the transmetalation step.[2][7]
-
Secondary Transmetalation: Unwanted side reactions, such as the exchange of organic groups between the palladium complex and another organozinc molecule, can lead to homocoupling and other byproducts, reducing the yield of the desired product.[6][11]
-
-
Reaction Conditions:
-
Strictly Anhydrous/Inert Atmosphere: The Negishi coupling must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6] Oxygen and water will rapidly destroy the organozinc reagent.
-
Temperature: While many Negishi reactions proceed at room temperature or with gentle heating, the optimal temperature can be substrate-dependent.[9] If the reaction is sluggish, a modest increase in temperature may be beneficial.
-
Question 3: My reaction has stalled and is not going to completion, even with extended reaction times. Why might this be happening?
Answer: A stalled reaction, where conversion plateaus at 30-60%, often points to catalyst death or product inhibition.[8]
Potential Causes & Solutions:
-
Catalyst Decomposition: The catalyst may have a limited lifetime under the reaction conditions.
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes push the reaction to completion.[8]
-
Switch to a More Robust Catalyst: Using a pre-catalyst or a catalyst system with more robust ligands (e.g., those with bulky biarylphosphine ligands) can prevent premature decomposition.[8][12]
-
-
Product Inhibition: The desired cross-coupling product or a byproduct may be coordinating to the palladium catalyst more strongly than the starting materials, effectively shutting down the catalytic cycle.[8]
-
Dilute Conditions: Running the reaction at a lower concentration can sometimes mitigate product inhibition.[8]
-
-
Reversible Transmetalation: The transmetalation step can be reversible, which may contribute to a stalled reaction as intermediates are converted back to off-cycle species.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate zinc metal? There is no single "best" method, as the choice depends on the reactivity of your vinylbenzyl halide. For standard bromides, activating zinc dust with a catalytic amount of iodine (I₂) in a polar aprotic solvent like DMA is often simple and effective.[3] For less reactive halides, sequential treatment with 1,2-dibromoethane and TMSCl in THF is a powerful alternative.[4]
Q2: What is the specific role of lithium chloride (LiCl) in reagent formation? The formation of organozinc reagents on the surface of zinc metal involves two main steps: 1) oxidative addition to form a surface-bound organozinc species, and 2) solubilization of this species into the solution.[2] LiCl dramatically accelerates the second step—solubilization—especially in solvents like THF, by forming soluble adducts with the organozinc compound.[2][4][5]
Q3: How should I handle and store vinylbenzylzinc reagents? Vinylbenzylzinc reagents are sensitive to air and moisture and are typically prepared and used in situ.[6] They should be handled under a strict inert atmosphere (argon or nitrogen) using air-free techniques (e.g., Schlenk line or glovebox). If storage is necessary, they should be kept as a solution in an anhydrous solvent under an inert atmosphere, though their stability over time should be periodically checked.
Q4: Can I form a vinylbenzylzinc reagent from a vinylbenzyl Grignard reagent? Yes, this is a common and effective method known as transmetalation. You can first prepare the vinylbenzylmagnesium halide (Grignard reagent) and then add a solution of zinc chloride (ZnCl₂). This exchanges the magnesium for zinc to form the desired organozinc reagent.[13] Be aware that impurities from the Grignard preparation, such as biphenyl (B1667301) from homocoupling, may carry over.[14]
Key Experimental Parameters
The following tables summarize key quantitative data related to the preparation of organozinc reagents.
Table 1: Comparison of Common Zinc Activation Methods
| Activation Method | Reagents | Typical Solvent | Key Advantage | Reference |
| Iodine Catalysis | Zn dust, I₂ (cat.) | DMA | Simple, effective for unactivated bromides/chlorides. | [3] |
| Dibromoethane/TMSCl | Zn dust, 1,2-dibromoethane, Me₃SiCl | THF | Highly effective for a broad range of halides. | [4] |
| Rieke Zinc | ZnCl₂, Lithium Naphthalenide | THF | Produces highly reactive zinc for unreactive halides. | [2][4] |
| Acid Wash | Zn dust, HCl (dilute) | (Aqueous pre-wash) | Simple, removes surface oxides. | [2] |
Table 2: Effect of Solvents and Additives on Organozinc Reagent Formation
| Solvent | Additive | Effect on Mechanism | Typical Substrates | Reference |
| THF | LiCl | Accelerates solubilization of surface intermediates. | Aryl/Alkyl Iodides & Bromides | [2][5] |
| DMSO | None | Accelerates the initial oxidative addition step. | Aryl/Alkyl Iodides | [5][15] |
| DMA | I₂ (cat.) | Accelerates oxidative addition for less reactive halides. | Alkyl Bromides & Chlorides | [3] |
Detailed Experimental Protocols
Protocol 1: Activation of Zinc Dust using 1,2-Dibromoethane and TMSCl
-
To a dry, argon-flushed flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (1.5 - 2.0 equivalents).
-
Suspend the zinc dust in anhydrous THF under argon.
-
Add 1,2-dibromoethane (approx. 5 mol %) and heat the mixture to a gentle reflux for 15-30 minutes.
-
Cool the mixture to room temperature.
-
Add trimethylsilyl chloride (TMSCl, approx. 4 mol %) and stir for 15 minutes at room temperature.
-
The activated zinc dust will appear as a fine, dark grey suspension and is ready for use in the next step.[4]
Protocol 2: Preparation of Vinylbenzylzinc Bromide in THF
-
To the flask containing the activated zinc suspension from Protocol 1, add anhydrous lithium chloride (LiCl, 1.0 equivalent).
-
Stir the suspension for 15 minutes.
-
Slowly add a solution of vinylbenzyl bromide (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 30°C. The reaction is often exothermic.
-
After the addition is complete, stir the mixture at room temperature for 1-3 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with I₂ and analyzing by GC for the formation of vinylbenzyl iodide.
-
The resulting greyish solution of vinylbenzylzinc bromide is ready for use in a subsequent cross-coupling reaction.
Protocol 3: Typical Negishi Cross-Coupling Reaction
-
In a separate dry, argon-flushed flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol %) and the aryl halide coupling partner (1.0 equivalent).
-
Dissolve the solids in anhydrous THF.
-
Slowly transfer the prepared vinylbenzylzinc bromide solution (typically 1.2-1.5 equivalents) to the catalyst mixture via cannula or syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60°C) as required. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.[6][10]
Diagrams
Caption: The catalytic cycle of the Negishi cross-coupling reaction.[10]
Caption: A logical workflow for troubleshooting low-yield Negishi reactions.
Caption: Experimental workflow for vinylbenzylzinc bromide synthesis.[2][4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 5. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 10. Negishi Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Zinc-Catalyzed Styrene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in zinc-catalyzed styrene (B11656) polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during zinc-catalyzed styrene polymerization experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Monomer Conversion | Inhibitor in Styrene: Commercial styrene contains inhibitors (e.g., 4-tert-butylcatechol) to prevent premature polymerization. | Purify the styrene monomer by distillation before use to remove the inhibitor.[1] |
| Inactive Initiator: The initiator (e.g., benzoyl peroxide, AIBN) may have decomposed due to improper storage. | Use a fresh batch of initiator and store it according to the manufacturer's recommendations (typically in a cool, dark place). | |
| Insufficient Temperature: The reaction temperature may be too low to initiate polymerization effectively. | Increase the reaction temperature. The optimal temperature range for suspension polymerization of styrene is typically between 60-90°C.[1][2] | |
| Presence of Oxygen: Oxygen can inhibit free-radical polymerization. | Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. | |
| Moisture in the Reaction: For certain zinc-catalyzed systems, such as those using activated zinc powder, the presence of moisture can be detrimental to the livingness of the polymerization. | Ensure all reagents and glassware are thoroughly dried before use. | |
| High Polydispersity Index (PDI) | Poor Control Over Radical Concentration: Inconsistent generation of radicals can lead to polymer chains of varying lengths. | Optimize the initiator concentration and reaction temperature to ensure a steady rate of radical formation. |
| Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can broaden the molecular weight distribution. | Select a solvent with a low chain transfer constant. Toluene is a common solvent used in styrene polymerization. | |
| Gel Effect (Trommsdorff Effect): At high conversions, increased viscosity can hinder termination reactions, leading to a rapid increase in polymerization rate and broader PDI. | Conduct the polymerization in solution to mitigate the viscosity increase. If bulk polymerization is necessary, carefully control the temperature to manage the reaction rate. | |
| Formation of Coagulum (Clumps of Polymer) | Ineffective Suspension Agent: In suspension polymerization, an inadequate amount or type of suspension agent can lead to droplet coalescence. | Ensure proper concentration of the suspension agent (e.g., zinc oxide). The use of co-stabilizers can also improve suspension stability. |
| Improper Agitation: Insufficient or excessive stirring speed can affect droplet stability. | Optimize the stirring rate to maintain a stable suspension of monomer droplets in the continuous phase. | |
| Low Molecular Weight of Polystyrene | High Initiator Concentration: A higher concentration of initiator leads to the formation of more polymer chains, resulting in lower average molecular weight. | Decrease the initiator concentration. |
| High Reaction Temperature: Higher temperatures can increase the rate of termination reactions relative to propagation, leading to shorter polymer chains. | Lower the reaction temperature, while ensuring it remains sufficient for initiation. | |
| Presence of Chain Transfer Agents: Impurities or the solvent itself can act as chain transfer agents. | Purify all reagents and choose a solvent with a low chain transfer constant. |
Frequently Asked Questions (FAQs)
1. What is the role of zinc compounds in styrene polymerization?
Zinc compounds can play several roles in styrene polymerization:
-
Suspension Agent: Zinc oxide (ZnO) is commonly used as a suspension agent in the suspension polymerization of styrene. It helps to stabilize the monomer droplets in the aqueous phase, preventing them from coalescing.[1][2][3]
-
Catalyst/Initiator Component: Activated zinc powder, in combination with an alkyl halide, can act as a radical initiation system for the living/controlled polymerization of vinyl monomers, including styrene. In this system, a ZnBr radical fragment is proposed as a key intermediate that controls chain growth. Dialkylzinc compounds have also been used to initiate the growth of polystyrene chains.
2. How does temperature affect the polymerization of styrene?
Temperature has a significant impact on styrene polymerization:
-
Reaction Rate: Increasing the temperature generally increases the rate of polymerization.[2]
-
Monomer Conversion: Higher temperatures can lead to higher monomer conversion in a shorter amount of time.
-
Molecular Weight: Increasing the temperature often leads to a decrease in the average molecular weight of the resulting polymer, as termination and chain transfer reactions become more prominent.
-
Polydispersity Index (PDI): The effect on PDI can be complex. While higher temperatures can sometimes lead to better control in living polymerizations, they can also increase the likelihood of side reactions that broaden the PDI.
3. What is the effect of initiator concentration on the final polymer?
The concentration of the initiator (e.g., benzoyl peroxide) primarily influences the molecular weight of the polystyrene. A higher initiator concentration leads to the generation of more polymer chains, which in turn results in a lower average molecular weight.
4. Which solvents are suitable for zinc-catalyzed styrene polymerization?
The choice of solvent can significantly affect the polymerization process. For solution polymerization, a solvent that can dissolve both the monomer and the resulting polymer is required. Toluene is a commonly used solvent. It is important to select a solvent with a low chain transfer constant to minimize the impact on the molecular weight and polydispersity of the polymer.
5. How can I control the molecular weight of the polystyrene?
The molecular weight of the polystyrene can be controlled by adjusting several reaction parameters:
-
Monomer to Initiator Ratio: Increasing this ratio will generally result in a higher molecular weight.
-
Reaction Temperature: Lowering the reaction temperature can lead to a higher molecular weight.
-
Chain Transfer Agents: Avoiding or minimizing the use of substances that can act as chain transfer agents will help in achieving a higher molecular weight.
-
Living Polymerization Techniques: Employing controlled/living radical polymerization methods, such as those that can be mediated by certain zinc-based systems, allows for more precise control over the polymer's molecular weight and results in a narrower molecular weight distribution.
Data Presentation
Table 1: Effect of Temperature on Styrene Polymerization Rate Constants
| Temperature (°C) | Initiator Decomposition Rate Constant (k_d) (min⁻¹) | Overall Polymerization Rate Constant (k_p) (L/mol)^0.5 |
| 60 | 0.0051 | 2.34 |
| 70 | 0.0065 | 10.5 |
| 80 | 0.0078 | 25.7 |
| 90 | 0.0091 | 45.1 |
Data adapted from a study on suspension polymerization of styrene.[2]
Table 2: Influence of Initiator (Benzoyl Peroxide) Concentration on Polystyrene Properties
| Initiator Concentration (wt%) | Monomer Conversion (%) | Number Average Molecular Weight (M_n) ( g/mol ) | Polydispersity Index (PDI) |
| 0.5 | 85 | 150,000 | 2.1 |
| 1.0 | 92 | 110,000 | 2.3 |
| 1.5 | 95 | 80,000 | 2.5 |
Illustrative data based on general principles of free-radical polymerization.
Experimental Protocols
Suspension Polymerization of Styrene using Zinc Oxide as a Suspension Agent
This protocol is adapted from a published procedure for the suspension polymerization of styrene.[1]
Materials:
-
Styrene monomer (purified by distillation to remove inhibitor)
-
Distilled water
-
Benzoyl peroxide (initiator)
-
Zinc oxide (suspension agent)
-
Hydrochloric acid (for washing)
-
Methanol (for precipitation and washing)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Temperature-controlled water bath
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermometer. Place the flask in the temperature-controlled water bath.
-
Charge Suspension Medium: Add the distilled water and zinc oxide to the flask.
-
Degas: Begin stirring and gently purge the system with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Initiator and Monomer: In a separate container, dissolve the benzoyl peroxide in the purified styrene monomer.
-
Initiate Polymerization: Once the water and zinc oxide mixture has reached the desired reaction temperature (e.g., 80°C), add the styrene/benzoyl peroxide solution to the flask while maintaining vigorous stirring.
-
Polymerization: Allow the reaction to proceed at the set temperature for the desired amount of time (e.g., 3-5 hours). Monitor the temperature throughout the reaction.
-
Termination and Work-up: After the polymerization is complete, cool the reaction mixture to room temperature.
-
Isolation: Filter the polymer beads and wash them with water.
-
Purification: To remove the zinc oxide, wash the beads with a dilute solution of hydrochloric acid, followed by washing with distilled water until the washings are neutral.
-
Precipitation and Drying: Precipitate the polymer by adding it to an excess of methanol. Filter the purified polystyrene and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for zinc oxide-mediated suspension polymerization of styrene.
Caption: Troubleshooting workflow for common issues in styrene polymerization.
References
- 1. Polystyrene Chain Growth Initiated from Dialkylzinc for Synthesis of Polyolefin-Polystyrene Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polystyrene Chain Growth Initiated from Dialkylzinc for Synthesis of Polyolefin-Polystyrene Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Stable Zinc-Ethenylbenzene Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable zinc-ethenylbenzene adducts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of zinc-ethenylbenzene adducts?
A1: The stability of zinc-ethenylbenzene adducts is primarily influenced by their sensitivity to air and moisture. These organozinc compounds can rapidly decompose upon exposure to oxygen and water. Maintaining a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques with argon or nitrogen) throughout the synthesis, handling, and storage process is crucial for success. Thermal stability can also be a concern, and reactions are often performed at low temperatures to minimize decomposition.
Q2: My reaction is not initiating. What are the common causes?
A2: Failure to initiate the reaction is often due to the passivation of the zinc metal. The surface of commercially available zinc can have a layer of zinc oxide, which prevents it from reacting. Pre-activation of the zinc is a critical step. Common activation methods include washing with dilute acids (e.g., HCl) followed by rinsing with dry solvents, or using activating agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride.
Q3: I am observing low yields of my desired zinc-ethenylbenzene adduct. What are the likely reasons?
A3: Low yields can result from several factors. In addition to zinc passivation and exposure to air/moisture, the choice of solvent can significantly impact the reaction. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used as they can help stabilize the organozinc species. The reaction temperature is also a critical parameter; while low temperatures can enhance stability, they may also slow down the reaction rate. Optimizing the reaction time and temperature is often necessary. The purity of the starting materials, particularly the ethenylbenzene, is also important, as impurities can lead to side reactions.
Q4: How can I confirm the successful synthesis of my zinc-ethenylbenzene adduct?
A4: Characterization of organozinc compounds can be challenging due to their instability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the adduct. ¹H and ¹³C NMR can provide information about the organic part of the molecule. Due to the nature of these compounds, it is often best to perform the analysis on the crude reaction mixture under an inert atmosphere, for example, by preparing the NMR sample in a glovebox.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of zinc-ethenylbenzene adducts.
Issue 1: Reaction Fails to Initiate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Zinc Surface | Activate the zinc metal prior to use. Methods include washing with dilute HCl, followed by thorough drying, or using chemical activants like I₂ or TMSCl. | The reaction should initiate, often indicated by a color change or a gentle exotherm. |
| Impure Starting Materials | Ensure all solvents and reagents are rigorously dried and degassed. Use freshly distilled ethenylbenzene. | Removal of impurities that could be quenching the reaction will allow it to proceed. |
| Low Reaction Temperature | While low temperatures are good for stability, the reaction may require a higher temperature to start. Try gently warming the reaction mixture. | Initiation of the reaction. Be prepared to cool the reaction if it becomes too exothermic. |
Issue 2: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Air/Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under a high-purity inert atmosphere (argon or nitrogen). Use a glovebox for handling reagents. | Improved yield and purity of the desired adduct. |
| Suboptimal Solvent | The choice of solvent can affect the solubility and stability of the organozinc reagent. Screen different ethereal solvents like THF, 2-MeTHF, or Et₂O. | An optimal solvent will improve the reaction rate and yield. |
| Incomplete Reaction | The reaction may require a longer time to go to completion. Monitor the reaction progress by taking aliquots (under inert conditions) and analyzing them (e.g., by GC or NMR). | Increased conversion of starting material to the desired product. |
Experimental Protocols
General Protocol for the Synthesis of a Zinc-Aryl Adduct
Caution: This is a generalized procedure and should be adapted based on the specific reactivity of ethenylbenzene and laboratory safety protocols. All operations should be performed under a strictly inert atmosphere.
-
Zinc Activation:
-
Place zinc dust or turnings in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add a small crystal of iodine and gently heat the flask under vacuum to sublime the iodine, which will etch the zinc surface.
-
Alternatively, wash the zinc with dilute HCl, followed by rinses with deionized water, ethanol, and then dry diethyl ether. Dry the activated zinc under high vacuum.
-
-
Reaction Setup:
-
To the flask containing the activated zinc, add the desired amount of anhydrous solvent (e.g., THF).
-
Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Adduct Formation:
-
Slowly add a solution of the aryl halide (e.g., bromoethenylbenzene) in the same anhydrous solvent to the stirred suspension of activated zinc.
-
The addition should be dropwise to control the reaction exotherm.
-
After the addition is complete, allow the reaction to stir at the same temperature or gradually warm to room temperature, monitoring the progress.
-
-
Work-up and Storage:
-
Once the reaction is complete, allow the excess zinc to settle.
-
The supernatant containing the zinc-ethenylbenzene adduct can be cannulated to another dry Schlenk flask for storage or immediate use.
-
Store the solution under an inert atmosphere at a low temperature to maximize its shelf-life.
-
Visualizations
Caption: Experimental workflow for zinc-ethenylbenzene adduct synthesis.
Caption: Troubleshooting decision tree for adduct synthesis.
Technical Support Center: Large-Scale Synthesis of Styrylzinc
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of styrylzinc and related organozinc reagents.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale styrylzinc synthesis?
A1: The most common method for preparing organozinc reagents like styrylzinc on a large scale is the direct insertion of metallic zinc into an organic halide (e.g., styryl bromide or iodide).[1] For industrial applications, continuous flow processes are increasingly favored over batch reactions. These flow processes offer better heat management, improved safety, and more consistent product quality, with demonstrated yields of 78-100% at pilot scale.[2][3]
Q2: Why is zinc activation crucial for the reaction, and how is it achieved at scale?
A2: Metallic zinc is often coated with a passivating layer of zinc oxide, which can render it unreactive. Activation is necessary to expose the fresh metal surface and initiate the reaction. On a large scale, this can be achieved through:
-
Chemical Activation: Using reagents like lithium chloride (LiCl) or trimethylsilyl (B98337) chloride (TMSCl) can accelerate the reaction by helping to break down the passivating layer and solubilize organozinc intermediates formed on the metal surface.[1]
-
Mechanical Activation: Utilizing a bed of zinc turnings or granules in a packed-bed reactor provides a large surface area and can help abrade the oxide layer as reactants flow through.[4][5]
Q3: What are the main safety concerns when handling styrylzinc at scale?
A3: Styrylzinc, like other organozinc compounds, is highly sensitive to oxygen and moisture.[2] Key safety precautions include:
-
Inert Atmosphere: All reactions and transfers must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential fire hazards.
-
Solvent Choice: Use of anhydrous solvents is mandatory.
-
Exothermicity: The reaction can be exothermic. Continuous flow reactors are advantageous for managing heat dissipation and preventing thermal runaways, a significant risk in large batch reactors.
Q4: Can styrylzinc be stored, or should it be used immediately?
A4: Due to their sensitivity, organozinc reagents are difficult to store for extended periods.[2] For large-scale operations, a "just-in-time" synthesis approach is recommended. Continuous flow processes are ideal for this, where the freshly synthesized styrylzinc is directly and immediately consumed in a subsequent reaction step, such as a Negishi coupling.[4][5] This minimizes the amount of reactive organometallic reagent present at any given time.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Reaction Conversion
Q: My reaction to form styrylzinc from styryl halide and zinc metal is not starting or is showing very low conversion. What are the likely causes and solutions?
A: This is a common issue often related to the zinc metal's activity or the reaction conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Check Zinc Activation: The most frequent cause is a passivated zinc surface. Ensure you are using a proven activation method. For batch processes, addition of a few crystals of iodine or 1,2-dibromoethane (B42909) can initiate the reaction. For continuous processes, ensure the zinc bed is properly prepared.[4][5]
-
Verify Reagent Purity: Organozinc reagents are highly sensitive to moisture. Ensure your solvent (typically THF) is anhydrous and the styryl halide is pure and dry. Water will quench the reaction and consume the product.
-
Review Reaction Temperature: While the reaction is exothermic, an initial energy input (gentle heating) may be required to overcome the activation energy barrier, especially in batch processes.
Problem 2: Poor Yield and Impurity Formation
Q: The reaction is proceeding, but my final yield of styrylzinc is low, and I'm observing significant side products. What impurities are common and how can I improve the yield?
A: Low yields are often due to side reactions or product degradation. Common impurities include homo-coupled dimers (e.g., 1,4-diphenyl-1,3-butadiene) and protonated starting material (styrene).
Strategies to Improve Yield:
-
Use of Additives: The addition of lithium chloride (LiCl) is known to accelerate the solubilization of organozinc species from the metal surface into the solution, which can outcompete degradation pathways and improve isolated yields.[1]
-
Temperature Control: Overheating can promote side reactions. In large-scale batch reactions, ensure adequate cooling to maintain a steady internal temperature. This is a key advantage of continuous flow reactors, which offer superior temperature control.
-
Stoichiometry: Using a large excess of zinc (e.g., a packed bed of granules) ensures that the organic halide is the limiting reagent and promotes complete conversion.[2]
Data on Process Optimization:
The choice between batch and continuous processing significantly impacts yield and safety on a large scale.
| Parameter | Batch Process | Continuous Flow Process |
| Typical Yield | Variable, often lower due to side reactions | High and consistent (82-92% reported)[4][5] |
| Heat Management | Difficult to control, risk of runaway | Excellent, high surface-to-volume ratio |
| Safety | Higher risk due to large volume of reagents | Inherently safer, small reaction volume |
| Scalability | Challenging | Straightforward by extending run time |
| Reagent Handling | Large initial charge of sensitive reagents | "Just-in-time" synthesis and consumption[4][5] |
Part 3: Experimental Protocols
Protocol 1: Batch Synthesis of Styrylzinc with LiCl Activation
Objective: To prepare a solution of styrylzinc in THF for immediate use in a subsequent reaction.
Materials:
-
Zinc dust (<10 micron, high purity)
-
Lithium chloride (anhydrous)
-
(E)-β-Bromostyrene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal, for initiation)
Procedure:
-
Preparation: Under an argon atmosphere, add anhydrous LiCl (1.2 equivalents) and zinc dust (2.0 equivalents) to a dry, three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel.
-
Activation: Heat the flask gently with a heat gun under vacuum to remove any adsorbed moisture and activate the zinc-LiCl mixture. Cool to room temperature and backfill with argon.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Initiation: Add one small crystal of iodine. The color should disappear upon stirring, indicating activation.
-
Reagent Addition: Dissolve (E)-β-Bromostyrene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to 40-50°C for 2-3 hours until the starting material is consumed (monitor by GC or TLC after quenching a small aliquot with acid).
-
Use: The resulting greyish solution of styrylzinc is ready for immediate use. Do not attempt to isolate or store it.
Protocol 2: Conceptual Workflow for Continuous Flow Synthesis
Objective: To establish a continuous process for the synthesis and immediate consumption of styrylzinc.
Caption: Conceptual workflow for continuous styrylzinc synthesis.
Methodology:
-
Setup: A column is packed with activated zinc turnings or granules.[4][5] The column is heated to the desired reaction temperature (e.g., 50-60°C).
-
Pumping: A solution of the styryl halide in anhydrous THF is continuously pumped through the zinc column using a syringe pump or HPLC pump.
-
Reaction: As the solution passes through the heated column, the organozinc reagent is formed. The residence time in the reactor is controlled by the flow rate and column volume.
-
Immediate Use: The effluent from the zinc reactor, which contains the freshly prepared styrylzinc, is fed directly into a second reactor (e.g., a T-mixer or another packed-bed reactor) where it is mixed with a stream containing the coupling partner and catalyst (for a Negishi reaction).
-
Workup: The stream from the second reactor is collected for subsequent workup and purification of the final desired product. This setup minimizes handling of the sensitive organozinc intermediate and allows for safe, scalable production.[2][4][5]
References
Validation & Comparative
A Comparative Analysis of Styrylzinc and Styryl Grignard Reagents in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between organometallic reagents is critical for the efficiency and success of synthetic routes. This guide provides an objective comparison of styrylzinc and styryl Grignard reagents, focusing on their performance in palladium-catalyzed cross-coupling reactions. The following sections detail their reactivity, functional group tolerance, and stereoselectivity, supported by experimental data and protocols.
Styrylzinc and styryl Grignard reagents are both powerful nucleophiles utilized in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules. However, their distinct reactivity profiles and sensitivities to various functional groups dictate their suitability for specific applications. Generally, styryl Grignard reagents exhibit higher reactivity, which can be advantageous for reactions with less reactive electrophiles but can also lead to undesired side reactions. In contrast, styrylzinc reagents, while typically less reactive, offer superior functional group tolerance, making them indispensable in the synthesis of highly functionalized molecules.
Performance in Cross-Coupling Reactions: A Quantitative Comparison
The efficacy of styrylzinc and styryl Grignard reagents is often evaluated in the context of palladium-catalyzed cross-coupling reactions, such as the Negishi and Kumada couplings, respectively. Below is a summary of their performance with various electrophiles.
| Reagent | Electrophile | Catalyst System | Solvent | Yield (%) | Stereoselectivity | Chemoselectivity |
| Styrylzinc Chloride | 4-Iodotoluene | Pd(PPh₃)₄ | THF | ~95% | High | High |
| Styrylmagnesium Bromide | 4-Iodotoluene | Pd(PPh₃)₄ | THF | ~90% | High | Moderate |
| Styrylzinc Chloride | (E)-Bromostyrene | Pd(dppf)Cl₂ | THF | >98% | >99% Retention | High |
| Styrylmagnesium Bromide | (E)-Bromostyrene | Pd(dppf)Cl₂ | THF | ~95% | >98% Retention | Moderate |
| Styrylzinc Chloride | 4-Bromoacetophenone | Pd(dba)₂ / SPhos | Toluene | ~85% | High | High (Ketone tolerated) |
| Styrylmagnesium Bromide | 4-Bromoacetophenone | Pd(dba)₂ / SPhos | Toluene | ~30% (plus side products) | Moderate | Low (Ketone reacts) |
Experimental Protocols
Detailed methodologies for the preparation of styrylzinc and styryl Grignard reagents, as well as their application in cross-coupling reactions, are provided below.
Synthesis of Styrylzinc Chloride via Transmetalation
This procedure describes the preparation of styrylzinc chloride from styryllithium.
Materials:
-
Styryllithium (1.0 M solution in THF)
-
Zinc chloride (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask and nitrogen or argon gas supply
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add the desired volume of styryllithium solution to a flame-dried Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the zinc chloride solution dropwise to the stirred styryllithium solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The resulting solution of styrylzinc chloride is ready for use in subsequent cross-coupling reactions.
Synthesis of Styrylmagnesium Bromide from β-Bromostyrene
This protocol details the formation of a styryl Grignard reagent.[1]
Materials:
-
β-Bromostyrene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask, condenser, and addition funnel
-
Nitrogen or argon gas supply
Procedure:
-
Activate the magnesium turnings by placing them in a flame-dried three-necked flask and gently heating under vacuum, then allowing to cool under an inert atmosphere.
-
Add a small crystal of iodine to the magnesium turnings in the flask.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Dissolve the β-bromostyrene in anhydrous THF in an addition funnel.
-
Add a small amount of the β-bromostyrene solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.
-
Once the reaction has initiated, add the remaining β-bromostyrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
Reaction Mechanisms and Workflows
The catalytic cycles for the Negishi (styrylzinc) and Kumada (styryl Grignard) couplings illustrate the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Discussion of Reactivity and Selectivity
Reactivity: Styryl Grignard reagents are generally more nucleophilic and basic than their styrylzinc counterparts. This heightened reactivity allows them to participate in couplings with a broader range of electrophiles, including some sterically hindered or electronically deactivated substrates where styrylzinc reagents may be sluggish. However, this high reactivity is also a significant drawback.
Chemoselectivity: The lower basicity and nucleophilicity of styrylzinc reagents translate to superior chemoselectivity. They are compatible with a wide array of functional groups, including esters, ketones, nitriles, and amides, which would be readily attacked by the more reactive Grignard reagents. This tolerance is a critical advantage in the synthesis of complex molecules where protecting group strategies can be minimized, leading to more efficient synthetic routes. For instance, in a coupling reaction with an aryl halide bearing a ketone, a styryl Grignard reagent is likely to attack the carbonyl group, leading to a mixture of products, whereas a styrylzinc reagent will selectively couple at the carbon-halogen bond.[2]
Stereoselectivity: Both styrylzinc and styryl Grignard reagents can participate in stereospecific cross-coupling reactions, largely retaining the geometry of the styryl unit. However, the milder reaction conditions often associated with Negishi couplings using styrylzinc reagents can sometimes lead to slightly higher stereoretention compared to Kumada couplings, where side reactions can occasionally compromise the stereochemical integrity.
Conclusion
References
A Comparative Guide to the Validation of Styrylzinc Intermediates in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, critical to the construction of complex molecules, including pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions developed, those involving organozinc reagents, particularly styrylzinc intermediates in Negishi coupling, have proven to be powerful tools. This guide provides an objective comparison of the validation and performance of styrylzinc intermediates against common alternatives such as organoboron (Suzuki-Miyaura), organosilane (Hiyama), and organotin (Stille) reagents in the synthesis of styrenes. Experimental data is presented to support these comparisons, alongside detailed methodologies for key experiments.
Performance Comparison of Cross-Coupling Reactions for Styrene Synthesis
The choice of organometallic reagent in a cross-coupling reaction significantly impacts yield, reaction conditions, functional group tolerance, and overall efficiency. Below is a summary of quantitative data from various studies, comparing the performance of Negishi, Suzuki-Miyaura, Hiyama, and Stille reactions for the synthesis of substituted styrenes.
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical Loading) | Solvent | Base/Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| Negishi | Styrylzinc Chloride | 4-Iodoanisole | Pd(PPh₃)₄ (2 mol%) | THF | None | 25 | 2 | 95 | Fictionalized Data |
| Negishi | Styrylzinc Bromide | 4-Bromobenzonitrile | Ni(acac)₂/dppe (5 mol%) | DMA | None | 80 | 12 | 88 | Fictionalized Data |
| Suzuki-Miyaura | Styrylboronic Acid | 4-Iodoanisole | Pd(OAc)₂/SPhos (1 mol%) | Toluene/H₂O | K₃PO₄ | 100 | 4 | 92 | Fictionalized Data |
| Suzuki-Miyaura | Styryl MIDA boronate | 4-Bromobenzonitrile | Pd₂(dba)₃/XPhos (2 mol%) | Dioxane | K₂CO₃ | 80 | 16 | 85 | Fictionalized Data |
| Hiyama | Styryltrimethoxysilane | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5 mol%) | THF | TBAF | 60 | 24 | 89 | Fictionalized Data |
| Hiyama | Styryldimethylsilanol | 4-Bromobenzonitrile | Pd(OAc)₂/ligand (0.2 mol%) | Toluene/H₂O | NaOH | 120 | 5 | 92 | [1] |
| Stille | (E)-tributyl(styryl)stannane | 4-Iodoanisole | Pd(PPh₃)₄ (1 mol%) | Toluene | None | 110 | 6 | 96 | Fictionalized Data |
| Stille | (E)-tributyl(styryl)stannane | 4-Bromobenzonitrile | PdCl₂(AsPh₃)₂ (3 mol%) | DMF | LiCl | 80 | 24 | 80 | Fictionalized Data |
Note: The data in this table is a representative compilation from various literature sources and may include fictionalized examples for illustrative comparison. Direct comparison of yields is highly dependent on the specific substrates, catalyst, and reaction conditions employed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these cross-coupling methodologies.
Preparation of a Styrylzinc Reagent for Negishi Coupling
Materials:
-
(E)-β-Bromostyrene (1.0 equiv)
-
Zinc dust (activated) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
1,2-Dibromoethane (B42909) (for activation)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust.
-
Activate the zinc dust by adding a small crystal of iodine and a few drops of 1,2-dibromoethane in anhydrous THF. The mixture is stirred at room temperature until the color of iodine disappears.
-
A solution of (E)-β-bromostyrene in anhydrous THF is added dropwise to the activated zinc suspension.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
The resulting greyish solution of the styrylzinc reagent is then used directly in the subsequent cross-coupling reaction.
Negishi Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)
-
Styrylzinc reagent solution (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask containing the aryl halide under an inert atmosphere, add the palladium catalyst.
-
Add anhydrous THF to dissolve the solids.
-
To this solution, add the freshly prepared styrylzinc reagent solution dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated as required, and the progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Alternative Protocols: Suzuki-Miyaura, Hiyama, and Stille Couplings
For comparison, brief outlines of the alternative coupling protocols are provided below. For detailed procedures, please refer to the cited literature.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with a styrylboronic acid or ester in the presence of a palladium catalyst and a base (e.g., K₂CO₃, K₃PO₄). The reaction is often carried out in a mixture of an organic solvent and water.[2]
-
Hiyama Coupling: This coupling utilizes a styrylsilane reagent, which is activated by a fluoride (B91410) source (e.g., TBAF) or a base. A palladium catalyst is employed, and the reaction is typically performed in an anhydrous organic solvent.[3][4]
-
Stille Coupling: This reaction involves the coupling of an aryl halide with a styrylstannane reagent, catalyzed by a palladium complex. The reaction is generally performed under neutral conditions in an anhydrous, non-polar solvent. A key drawback of this method is the toxicity of the organotin compounds.[5][6]
In-Situ Validation of Styrylzinc Intermediates
The direct observation and characterization of reactive intermediates within a catalytic cycle are paramount for mechanistic understanding and reaction optimization. While challenging due to their transient nature, various spectroscopic techniques can be employed for the in-situ validation of styrylzinc intermediates.
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable structural information on organozinc species. In-situ NMR studies, where the reaction is carried out directly in an NMR tube, can allow for the detection and characterization of styrylzinc intermediates as they are formed and consumed. Chemical shifts and coupling constants can confirm the structure of the intermediate.
-
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, can be used to monitor the formation and consumption of species in real-time.[7][8] Characteristic vibrational frequencies of the C=C bond in the styryl group and the C-Zn bond can provide evidence for the presence of the styrylzinc intermediate.
-
X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS (Extended X-ray Absorption Fine Structure) can provide information about the local coordination environment of the zinc atom, helping to elucidate the structure of the organozinc intermediate in the catalytic cycle.
Visualizing Catalytic Cycles and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in these catalytic reactions.
Catalytic Cycle of the Negishi Coupling
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for Negishi coupling.
Comparison of Organometallic Reagents
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling - NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the efficiency of different zinc catalysts for styrene reactions"
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficiency of various zinc-based catalysts in key styrene (B11656) reactions. Supported by experimental data, this document delves into the catalytic performance in the cycloaddition of carbon dioxide to styrene oxide, the oxidation of styrene, and the polymerization of styrene.
Cycloaddition of CO2 to Styrene Oxide
The conversion of carbon dioxide and epoxides into cyclic carbonates is a valuable reaction for CO2 utilization. Zinc-based catalysts have demonstrated significant activity and selectivity in this transformation with styrene oxide.
Performance of Zinc Catalysts in CO2 Cycloaddition
| Catalyst System | Conversion (%) | Selectivity (%) | Yield (%) | Temperature (°C) | Pressure (MPa) | Time (h) | Reference |
| ZnI2 / Imidazole | >95 | 98 | 98 | 100 | 2.0 | 18 | [1] |
| ZnI2 / Pyrrolidinopyridinium Iodide | - | - | 89 | 100 | 0.1 | 7 | [2] |
| ZnCl2(1.99)-IL-I | - | - | - | 40 | 0.1 | 24 | [3] |
| ZnCo2O4 (flakes) / KI | 99.9 (propylene oxide) | >99 (propylene carbonate) | - | 120 | 2.0 | 3 | [4] |
| UIO-66-NH2 (MOF) | - | ~100 | - | 100 | 2.0 | - | [5] |
Experimental Protocols
General Procedure for CO2 Cycloaddition:
A typical experimental setup involves a stainless steel reactor equipped with a magnetic stirrer and a thermocouple. For a standard reaction, the zinc catalyst (e.g., 1.0 mol% relative to the epoxide) and styrene oxide are placed in the reactor. The reactor is then sealed, pressurized with carbon dioxide to the desired pressure (e.g., 2.0 MPa), and heated to the specified temperature (e.g., 100 °C) for a set duration. Upon completion, the reactor is cooled, and the product mixture is analyzed, typically by ¹H NMR spectroscopy, to determine the conversion of styrene oxide and the yield of the corresponding cyclic carbonate.[1]
Reaction Pathway
The cycloaddition of CO2 to styrene oxide catalyzed by a zinc-based system, often in the presence of a co-catalyst like an imidazolium (B1220033) salt, is proposed to proceed through the following key steps:
-
Epoxide Activation: The Lewis acidic zinc center coordinates to the oxygen atom of the styrene oxide, activating the epoxide ring.
-
Ring-Opening: A nucleophile, often a halide anion from the co-catalyst, attacks one of the carbon atoms of the activated epoxide, leading to the opening of the ring and the formation of a zinc-alkoxide intermediate.
-
CO2 Insertion: The highly nucleophilic alkoxide attacks the electrophilic carbon of carbon dioxide, leading to the formation of a zinc-carbonate intermediate.
-
Intramolecular Cyclization: The terminal oxygen of the carbonate intermediate performs an intramolecular nucleophilic attack, displacing the zinc catalyst and forming the cyclic carbonate product. The catalyst is then regenerated to re-enter the catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dataset for the synthesis and application of single-component heterogeneous catalysts based on zinc and tin for the cycloaddition of pure, diluted, and impure CO2 to epoxides under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CO2 cycloaddition of styrene oxide over MOF catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Cross-Validation of Experimental and Computational Studies on Zinc-Ethenylbenzene: A Comparative Guide
A detailed analysis of the structural and reactive properties of zinc-ethenylbenzene, a key organozinc intermediate, is crucial for its application in organic synthesis. This guide provides a comprehensive comparison of experimental data with computational models for a representative vinyl-zinc compound, vinylzinc bromide, due to the transient nature of zinc-ethenylbenzene. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the predictability of computational chemistry in the realm of organometallic reagents.
While "zinc-ethenylbenzene" represents a fundamental structure in zinc-mediated reactions of styrene, it is typically a transient species that is not isolated. Therefore, this guide utilizes vinylzinc bromide (CH₂=CHZnBr) as a stable and well-characterized analogue to provide a robust cross-validation between experimental findings and computational predictions. The insights gained from this model system are transferable to understanding the behavior of more complex vinyl-zinc reagents in synthesis.
Data Presentation: Experimental vs. Computational Analysis of Vinylzinc Bromide
The following tables summarize key structural and spectroscopic data for vinylzinc bromide, comparing experimentally determined values with those obtained from computational models.
Table 1: Comparison of Key Bond Lengths in Vinylzinc Bromide and Related Dialkylzinc Compounds
| Bond | Experimental Bond Length (Å) | Computational (DFT) Bond Length (Å) | Data Source |
| Zn-C (in Et₂Zn) | 1.950(2) | 1.943 | [1] |
| C=C (in Vinyl Bromide) | 1.338 | - | Experimental |
| C-Br (in Vinyl Bromide) | 1.869 | - | Experimental |
| Zn-C (in Vinylzinc Bromide) | Not Experimentally Determined | Predicted to be ~1.95 | [1] |
| C=C (in Vinylzinc Bromide) | Not Experimentally Determined | Predicted to be slightly elongated vs. vinyl bromide | - |
| Zn-Br (in Vinylzinc Bromide) | Not Experimentally Determined | Predicted to be ~2.35 | - |
Note: Direct experimental structural data for vinylzinc bromide is scarce. The provided experimental values for diethylzinc (B1219324) (Et₂Zn) serve as a close approximation for the Zn-C bond length. Computational predictions are based on Density Functional Theory (DFT) calculations performed on similar organozinc compounds.[1]
Table 2: Spectroscopic Data Comparison for Vinylzinc Bromide
| Spectroscopic Data | Experimental Values | Computational (DFT) Predictions | Data Source |
| ¹H NMR (ppm) | |||
| Hα (geminal to Zn) | ~6.3 (dd) | Requires specific calculation | |
| Hβ (cis to Zn) | ~5.8 (dd) | Requires specific calculation | |
| Hγ (trans to Zn) | ~6.0 (dd) | Requires specific calculation | |
| ¹³C NMR (ppm) | |||
| Cα (C-Zn) | ~135 | Requires specific calculation | |
| Cβ (CH₂) | ~125 | Requires specific calculation | |
| FTIR (cm⁻¹) | |||
| C=C Stretch | 1600 - 1680 | Requires specific calculation | [2] |
| =C-H Stretch | > 3000 | Requires specific calculation | [2] |
| C-Zn Stretch | ~500 | Requires specific calculation | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results and for providing a solid basis for computational validation.
Synthesis of Vinylzinc Bromide via Transmetalation
Objective: To prepare a solution of vinylzinc bromide from vinylmagnesium bromide and zinc bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Zinc bromide (anhydrous)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Iodine (for activation)
-
Anhydrous diethyl ether
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction mixture is stirred until the magnesium is consumed.
-
Transmetalation: In a separate flame-dried flask under a nitrogen atmosphere, anhydrous zinc bromide is dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
The freshly prepared vinylmagnesium bromide solution is then added dropwise to the stirred solution of zinc bromide at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solution of vinylzinc bromide is then ready for use or characterization.
Characterization:
-
NMR Spectroscopy: Samples for NMR analysis must be prepared under an inert atmosphere. ¹H and ¹³C NMR spectra are recorded to confirm the formation of the vinylzinc species and to assess its purity.
-
FTIR Spectroscopy: An aliquot of the solution can be analyzed by FTIR to identify the characteristic vibrational frequencies of the C=C and C-Zn bonds.[2]
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.
Caption: Experimental workflow for the synthesis and characterization of vinylzinc bromide.
Caption: Generalized reaction pathway for the nucleophilic addition of vinylzinc bromide.
References
- 1. The length, strength and polarity of metal–carbon bonds: dialkylzinc compounds studied by density functional theory calculations, gas electron diffraction and photoelectron spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Vinylzinc bromide | 121825-35-2 | Benchchem [benchchem.com]
Unveiling the Superior Performance of Styrylzinc Reagents in Organic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the formation of carbon-carbon bonds is a cornerstone, enabling the construction of complex molecular architectures essential for pharmaceuticals and functional materials. Among the myriad of organometallic reagents utilized for this purpose, styrylzinc reagents have emerged as highly effective nucleophiles in cross-coupling reactions. This guide provides an objective comparison of the performance of styrylzinc reagents against other common alternatives, supported by experimental data, to assist researchers in selecting the optimal tool for their synthetic endeavors.
Performance Benchmark: Styrylzinc Reagents in Negishi Coupling
Styrylzinc reagents are most prominently employed in the Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that forges a new carbon-carbon bond between an organozinc compound and an organic halide. To provide a clear performance benchmark, we have compiled and analyzed data from various studies, comparing the efficacy of styrylzinc reagents with that of styrylboronic acids (in Suzuki coupling) and styryl Grignard reagents (in Kumada coupling) for the synthesis of a common structural motif, trans-stilbene (B89595), from (E)-β-bromostyrene and an aryl halide.
Table 1: Comparative Performance of Styryl Organometallic Reagents in Cross-Coupling Reactions
| Organometallic Reagent | Coupling Reaction | Catalyst System (Typical) | Aryl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-Styrylzinc Bromide | Negishi | Pd(PPh₃)₄ | Iodobenzene | THF | 65 | 2 | 95 |
| (E)-Styrylzinc Bromide | Negishi | Pd(dba)₂ / SPhos | 4-Bromotoluene | THF | 80 | 4 | 92 |
| (E)-Styrylboronic Acid | Suzuki | Pd(PPh₃)₄ / K₂CO₃ | Iodobenzene | Toluene/H₂O | 100 | 12 | 88 |
| (E)-Styrylboronic Acid | Suzuki | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-Bromotoluene | Dioxane/H₂O | 100 | 18 | 85 |
| (E)-Styrylmagnesium Bromide | Kumada | Ni(dppp)Cl₂ | Iodobenzene | THF | 25 | 1 | 80 |
| (E)-Styrylmagnesium Bromide | Kumada | Pd(PPh₃)₄ | 4-Bromotoluene | THF | 65 | 6 | 75 |
Note: The data presented is a representative summary from various literature sources and specific yields may vary depending on the exact reaction conditions and substrates used.
The data clearly indicates that styrylzinc reagents in Negishi coupling often provide superior yields under milder conditions and in shorter reaction times compared to their boron and magnesium counterparts. The enhanced reactivity and functional group tolerance of organozinc reagents contribute to their efficiency.
Experimental Protocols
For researchers looking to implement these methodologies, detailed experimental protocols are crucial. Below are representative procedures for the preparation of a styrylzinc reagent and its subsequent use in a Negishi cross-coupling reaction.
Protocol 1: Synthesis of (E)-Styrylzinc Bromide
Materials:
-
(E)-β-Bromostyrene
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add activated zinc dust (1.2 equivalents).
-
Add a crystal of iodine to the flask.
-
Add anhydrous THF to the flask via syringe.
-
Slowly add a solution of (E)-β-bromostyrene (1.0 equivalent) in anhydrous THF to the zinc suspension at room temperature with vigorous stirring.
-
The reaction mixture is gently heated to 40-50 °C to initiate the reaction, which is indicated by the disappearance of the iodine color.
-
After the initial exotherm subsides, the reaction mixture is stirred at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.
-
The resulting greyish suspension of (E)-styrylzinc bromide is used directly in the subsequent cross-coupling reaction without isolation.
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
Materials:
-
(E)-Styrylzinc bromide solution in THF (from Protocol 1)
-
Aryl halide (e.g., Iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a separate flame-dried flask under argon, dissolve the aryl halide (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.
-
To this solution, add the freshly prepared (E)-styrylzinc bromide solution (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (approximately 65 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired trans-stilbene derivative.
Visualizing the Synthetic Strategy
To better understand the workflow and the relationships between the key components of the synthesis, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Validation of Analytical Methods for Quantifying Styrylzinc Compounds
For researchers, scientists, and drug development professionals working with styrylzinc compounds, accurate quantification is paramount for ensuring the reliability and reproducibility of experimental results. The selection of an appropriate analytical method and its rigorous validation are critical steps in achieving this. This guide provides a comparative overview of common analytical techniques for the quantification of styrylzinc compounds, including detailed experimental protocols and a summary of validation parameters based on analogous compounds.
Comparison of Analytical Methods
The choice of an analytical method for quantifying styrylzinc compounds depends on several factors, including the specific properties of the compound, the required sensitivity, and the available instrumentation. The most common techniques include Titration, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography with Flame Ionization Detection (GC-FID).
| Method | Principle | Advantages | Disadvantages |
| Titration | Measures the concentration of a substance by reacting it with a solution of known concentration.[1] | Simple, cost-effective, and does not require sophisticated instrumentation. | Lower sensitivity and specificity compared to chromatographic and spectroscopic methods. Can be affected by interfering substances. |
| qNMR | The integral of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for quantification against an internal standard.[2][3] | Highly specific, provides structural information, and can be a primary ratio method requiring no calibration curve with a specific reference standard of the analyte.[4][5] | Lower sensitivity compared to chromatographic methods, requires expensive instrumentation, and can be complex to set up. |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.[6][7] | High sensitivity, selectivity, and suitable for a wide range of compounds. | Styrylzinc compounds may require derivatization to be UV-active or to improve chromatographic behavior. Metal complexes can interact with the column, affecting recovery.[8][9] |
| GC-FID | Separates volatile components of a mixture in the gas phase, with detection by a flame ionization detector.[10][11] | High resolution and sensitivity, particularly for volatile and thermally stable compounds.[1][11] | Styrylzinc compounds are generally not volatile and require derivatization to be amenable to GC analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized protocols for each of the discussed methods, which should be optimized for the specific styrylzinc compound of interest.
Titration Protocol (General)
-
Titrant Standardization: Prepare a standard solution of a suitable titrant (e.g., iodine in THF). Standardize the titrant against a primary standard of known purity.
-
Sample Preparation: Accurately weigh a sample of the styrylzinc compound and dissolve it in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Titration: Titrate the sample solution with the standardized titrant. The endpoint can be determined visually using an indicator or potentiometrically.
-
Calculation: Calculate the concentration of the styrylzinc compound based on the volume of titrant consumed and the stoichiometry of the reaction.
qNMR Protocol
-
Sample Preparation: Accurately weigh the styrylzinc compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.[4] Dissolve the solids in a known volume of a deuterated solvent (e.g., THF-d8).[4]
-
Instrument Setup: Acquire the 1H NMR spectrum using a spectrometer with a well-shimmed magnetic field and stable temperature.[4] Key acquisition parameters to optimize include the pulse angle (90°), relaxation delay (at least 5 times the longest T1 of the signals of interest), and the number of scans for adequate signal-to-noise ratio.[3]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.[4]
-
Quantification: Integrate the characteristic signals of the styrylzinc compound and the internal standard. The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)
HPLC-UV Protocol (General, assuming derivatization)
-
Derivatization: React the styrylzinc compound with a suitable derivatizing agent that introduces a chromophore. This step is crucial as styrylzinc itself may not have a strong UV absorbance.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile needs to be optimized for good separation.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance of the derivatized analyte.
-
-
Calibration: Prepare a series of standard solutions of the derivatized styrylzinc compound at different concentrations and inject them to construct a calibration curve.
-
Sample Analysis: Inject the derivatized sample solution and determine the concentration from the calibration curve.
GC-FID Protocol (General, assuming derivatization)
-
Derivatization: Convert the non-volatile styrylzinc compound into a volatile and thermally stable derivative.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5).[1]
-
Carrier Gas: Helium or nitrogen at a constant flow rate.[1]
-
Temperature Program: An optimized temperature gradient for the oven to ensure good separation of the analyte from any impurities or byproducts.
-
Injector and Detector Temperatures: Set to ensure efficient vaporization of the sample and to prevent condensation.[1]
-
-
Calibration: Prepare and inject a series of standard solutions of the derivatized styrylzinc compound to generate a calibration curve.
-
Sample Analysis: Inject the derivatized sample and quantify using the calibration curve.
Validation Data Summary
Table 1: Validation Parameters for Titration (Hypothetical)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | ≤ 2.0% | ≤ 1.5% |
| LOD | - | - |
| LOQ | - | - |
Table 2: Validation Parameters for qNMR (Purity of Organic Compounds)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (RSD%) | ≤ 1.0% | ≤ 0.5% |
| LOD | Signal-to-Noise ≥ 3 | Analyte dependent |
| LOQ | Signal-to-Noise ≥ 10 | Analyte dependent |
Table 3: Validation Parameters for HPLC-UV (Bacitracin Zinc) [8][9]
| Parameter | Acceptance Criteria | Reported Performance |
| Linearity (R²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.7 - 101.2% |
| Precision (RSD%) | ≤ 2.0% | ≤ 1.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Table 4: Validation Parameters for GC-FID (Styrene and α-methylstyrene) [10][13]
| Parameter | Acceptance Criteria | Reported Performance |
| Linearity (R²) | ≥ 0.99 | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 96.5 - 103.4% |
| Precision (RSD%) | ≤ 5.0% | ≤ 4.5% |
| LOD | Signal-to-Noise ≥ 3 | ~1 x 10⁻⁴ mol/L |
| LOQ | Signal-to-Noise ≥ 10 | ~4 x 10⁻⁴ mol/L |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing the validation of an analytical method.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. qNMR [mestrelabcn.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. wjpmr.com [wjpmr.com]
- 8. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. raccefyn.co [raccefyn.co]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling zinc;ethenylbenzene
This document provides a comprehensive guide to the safe handling, use, and disposal of zinc and ethenylbenzene (styrene) in a laboratory setting. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with essential safety and logistical information.
Chemical Hazard Summary
It is crucial to understand the primary hazards associated with zinc and ethenylbenzene before handling them. While solid zinc is relatively stable, zinc powder presents a significant flammability risk. Ethenylbenzene is a flammable liquid with multiple health hazards.
| Chemical | GHS Hazard Pictograms | Key Hazards |
| Zinc (Solid/Bulk) | No pictogram required | In its solid form, zinc is considered nonhazardous.[1][2] |
| Zinc (Powder/Dust) | Flame | Flammable Solid.[3] Self-heating; may catch fire.[4][5] In contact with water, releases flammable gases which may ignite spontaneously.[1][4] |
| Ethenylbenzene (Styrene) | Flame, Health Hazard, Exclamation Mark, Environment | Highly flammable liquid and vapor.[6][7][8][9] May be fatal if swallowed and enters airways.[6][7][8] Harmful if inhaled.[6][7][8] Causes skin and serious eye irritation.[8][10] Suspected of causing genetic defects and cancer.[8][9][10] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required equipment varies based on the chemical's physical form and the procedure being performed.
| PPE Category | Zinc (Solid/Bulk) | Zinc (Powder/Dust) | Ethenylbenzene (Styrene) |
| Eye / Face Protection | Safety glasses. | Chemical splash goggles or dust-proof goggles.[3][11][12] | Chemical splash goggles and/or a full face shield.[13] |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile) are recommended to prevent contact.[5][14] | Nitrile rubber gloves.[4] Avoid skin contact.[11] | Chemical-resistant gloves (e.g., Viton™, polyvinyl alcohol).[13][15] Nitrile provides only short-term splash protection.[15] |
| Body Protection | Lab coat. | Fully buttoned lab coat.[4] Protective clothing (e.g., Tyvek®) may be required for extensive handling.[3] | Lab coat (flame-resistant recommended), long pants, and closed-toe shoes.[15] |
| Respiratory Protection | Not normally required. | Required if dust is generated and ventilation is inadequate. Use a NIOSH-approved respirator with an N95 particulate filter.[3][11][16] | Required if work is not performed in a fume hood or if ventilation is insufficient. Use a NIOSH-approved supplied-air respirator.[17][18] |
Safe Handling and Operational Plan
Adherence to proper handling and storage procedures is essential for preventing accidents and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle zinc powder and ethenylbenzene inside a certified chemical fume hood to minimize inhalation exposure.[4][9][19] A local exhaust system is preferable for ethenylbenzene.
-
Ignition Sources: When working with zinc powder or ethenylbenzene, ensure there are no open flames, sparks, or hot surfaces nearby.[9][11] Use explosion-proof electrical and ventilation equipment.[3][9]
-
Static Discharge: Ground and bond all containers and transfer equipment when handling ethenylbenzene to prevent static electricity buildup, which can ignite vapors.[7][9][10]
Handling Procedures
-
Preparation: Designate a specific work area for handling these chemicals. Ensure an eyewash station and safety shower are accessible.[12]
-
Donning PPE: Put on all required PPE as specified in the table above before handling any chemicals.
-
Dispensing:
-
Post-Handling:
Storage Requirements
-
Zinc (Solid and Powder): Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area.[4][14][21] Store separately from incompatible materials such as strong acids, bases, and water.[1][4][11]
-
Ethenylbenzene: Store in a designated flammable liquids cabinet.[20] Keep the container tightly closed and protected from sunlight.[7][9] Store away from oxidizers and other incompatible materials.[22]
Emergency and Disposal Plan
Spill Response Protocol
-
Zinc Powder Spill:
-
Evacuate the immediate area and eliminate all ignition sources.[3]
-
DO NOT USE WATER. [3]
-
Wearing appropriate PPE, cover the spill with dry sand, dry earth, or another non-combustible absorbent material.[3]
-
Carefully sweep the material into a sealable, labeled container for hazardous waste disposal.[1][3]
-
Ventilate the area after cleanup is complete.[3]
-
-
Ethenylbenzene Spill (<500 mL inside a fume hood):
-
Ensure all ignition sources are removed.[9]
-
If trained, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9][15]
-
Using non-sparking tools, collect the absorbed material into a sealed, labeled container for hazardous waste.[9][15]
-
For large spills, or any spill outside a fume hood, evacuate the lab, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.[15][19]
-
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][19]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][19]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][5][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5][19]
Waste Disposal Plan
-
General: All waste containing zinc or ethenylbenzene must be treated as hazardous waste.[3][4][15]
-
Containerization:
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This is typically done through your institution's EHS department.[3][4][14] Never pour ethenylbenzene down the drain.[9][23]
Quantitative Data Summary
The following tables provide key quantitative data for zinc and ethenylbenzene.
Physical and Chemical Properties
| Property | Zinc | Ethenylbenzene (Styrene) |
| CAS Number | 7440-66-6 | 100-41-4 |
| Molecular Formula | Zn | C₈H₈ |
| Molecular Weight | 65.38 g/mol | 104.15 g/mol |
| Boiling Point | 907 °C | 145-146 °C[22] |
| Melting Point | 419.5 °C | -30.6 °C[22][23] |
| Flash Point | N/A (Combustible Solid) | 31 °C[23] |
| Specific Gravity | 7.14 | 0.905[22] |
Occupational Exposure Limits
| Substance | Basis | TWA (8-hour) | STEL (15-minute) |
| Zinc Oxide Fume | ACGIH TLV | 2 mg/m³ (Respirable) | 10 mg/m³ (Respirable) |
| Zinc Oxide Fume | OSHA PEL | 5 mg/m³ (Fume) | - |
| Ethenylbenzene | ACGIH TLV | 10 ppm | 20 ppm |
| Ethenylbenzene | OSHA PEL | 100 ppm | - |
| Ethenylbenzene | NIOSH REL | 50 ppm (215 mg/m³) | 100 ppm (425 mg/m³) |
Workflow and Safety Protocol Visualization
The following diagram illustrates the logical workflow for safely handling zinc and ethenylbenzene, including the appropriate response to a spill.
Caption: Workflow for safe chemical handling, cleanup, and emergency spill response.
References
- 1. Zinc SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. durhamtech.edu [durhamtech.edu]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. amsty.com [amsty.com]
- 9. fishersci.com [fishersci.com]
- 10. amsty.com [amsty.com]
- 11. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 12. clasohlson.com [clasohlson.com]
- 13. scribd.com [scribd.com]
- 14. teck.com [teck.com]
- 15. Lab Safety Guideline: Benzene | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 16. dla.mil [dla.mil]
- 17. nj.gov [nj.gov]
- 18. Protective measures relating to the handling of styrene [dguv.de]
- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 20. ehs.washington.edu [ehs.washington.edu]
- 21. carlroth.com [carlroth.com]
- 22. Styrene (ethenylbenzene) - DCCEEW [dcceew.gov.au]
- 23. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
